Product packaging for UPGL00004(Cat. No.:)

UPGL00004

Cat. No.: B611595
M. Wt: 534.7 g/mol
InChI Key: MRYCNTHLPRENBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UPGL00004 is a potent inhibitor of glutaminase C (GAC).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N8O2S2 B611595 UPGL00004

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-[5-[[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O2S2/c34-20(15-17-7-3-1-4-8-17)27-23-30-29-22(36-23)26-19-11-13-33(14-12-19)25-32-31-24(37-25)28-21(35)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,26,29)(H,27,30,34)(H,28,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYCNTHLPRENBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UPGL00004

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism. By binding to an allosteric site, this compound stabilizes the inactive tetrameric conformation of GAC, thereby preventing its catalytic activity. This inhibition of GAC blocks the conversion of glutamine to glutamate, a critical step for anaplerosis and the tricarboxylic acid (TCA) cycle in many cancer cells. Consequently, this compound disrupts cancer cell metabolism, leading to decreased proliferation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, and details the experimental protocols used to elucidate its function.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon famously described as the Warburg effect.[1] This metabolic reprogramming often leads to an increased dependence on glutamine, a state known as "glutamine addiction."[1][2] Glutaminase C (GAC), an isoform of the enzyme glutaminase (GLS1), is a critical gatekeeper in glutamine metabolism, catalyzing the hydrolysis of glutamine to glutamate.[1][3] Glutamate can then be converted to α-ketoglutarate to fuel the TCA cycle, or it can be used for the synthesis of other essential molecules.[4] Due to its pivotal role in cancer cell metabolism, GAC has emerged as a promising therapeutic target.

This compound is a novel small molecule inhibitor of GAC that has demonstrated significant anti-proliferative effects in various cancer models.[2][3] It belongs to a class of allosteric inhibitors that bind to a site distinct from the active site, offering a potential for high selectivity and reduced off-target effects.

Mechanism of Action

Allosteric Inhibition of Glutaminase C

This compound functions as a potent allosteric inhibitor of GAC.[1][2][5] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric pocket at the dimer-dimer interface of the GAC tetramer.[4] This binding event stabilizes GAC in an inactive conformation, preventing the conformational changes required for catalytic activity.[3] Specifically, it locks the enzyme in an inactive tetrameric state, thereby inhibiting the hydrolysis of glutamine to glutamate.[2]

The allosteric nature of this compound's interaction with GAC has been confirmed through X-ray crystallography studies, which show that it occupies the same binding site as other known allosteric GAC inhibitors like BPTES and CB-839.[6][7]

cluster_GAC Glutaminase C (GAC) Tetramer cluster_Inhibitor Allosteric Inhibition GAC_inactive Inactive Tetramer GAC_active Active Tetramer GAC_active->GAC_inactive Inhibited by This compound Glutamate Glutamate GAC_active->Glutamate Catalyzes This compound This compound This compound->GAC_inactive Binds to allosteric site Glutamine Glutamine Glutamine->GAC_active Substrate TCA TCA Cycle Glutamate->TCA Enters

Figure 1: Allosteric inhibition of GAC by this compound.
Disruption of Cancer Cell Metabolism

By inhibiting GAC, this compound effectively cuts off a major source of fuel and building blocks for cancer cells. The reduction in glutamate levels leads to decreased anaplerosis, which is the replenishment of TCA cycle intermediates.[3] This metabolic disruption ultimately results in the inhibition of cancer cell proliferation and, in some cases, cell death.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and binding affinities.

Parameter Value Assay Conditions Reference
IC50 for GAC 29 nMRecombinant human GAC, phosphate-stimulated[1][2][5]
Kd for GAC 27 nMFluorescence quenching of GAC(F327W) mutant[5][6]
Table 1: Biochemical Potency of this compound against GAC
Cell Line Cancer Type IC50 (nM) Reference
MDA-MB-231Triple-Negative Breast Cancer70[1][5]
HS578TTriple-Negative Breast Cancer129[1][5]
TSETriple-Negative Breast Cancer262[1][5]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize the mechanism of action of this compound.

Recombinant GAC Activity Assay

This assay measures the enzymatic activity of recombinant GAC in the presence of inhibitors.

Methodology:

  • Enzyme Preparation: 50 nM of recombinant human GAC is prepared in the assay buffer.

  • Inhibitor Treatment: The enzyme is treated with varying concentrations of this compound or a vehicle control.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of glutamine. The reaction is stimulated by the presence of inorganic phosphate.

  • Detection: The production of glutamate is measured over time using a coupled enzymatic assay that results in a colorimetric or fluorescent readout.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

start Start prep_enzyme Prepare 50 nM recombinant GAC start->prep_enzyme treat Treat with This compound prep_enzyme->treat initiate Initiate reaction with Glutamine treat->initiate measure Measure Glutamate production initiate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Figure 2: Workflow for GAC activity assay.
Direct Binding Assay (Fluorescence Quenching)

This assay directly measures the binding of this compound to GAC.

Methodology:

  • Protein Preparation: A GAC mutant with a tryptophan residue introduced at position 327 (GAC(F327W)) is used. This provides a fluorescent signal for monitoring binding. 100 nM of the purified GAC(F327W) mutant is used.

  • Titration: Increasing concentrations of this compound are added to the GAC(F327W) solution.

  • Fluorescence Measurement: The tryptophan fluorescence emission is measured after each addition of the inhibitor. The binding of this compound quenches the intrinsic tryptophan fluorescence.

  • Data Analysis: The fluorescence quenching data is fit to a bimolecular interaction equation to determine the dissociation constant (Kd).

start Start prep_protein Prepare 100 nM GAC(F327W) mutant start->prep_protein titrate Titrate with increasing concentrations of this compound prep_protein->titrate measure_fluorescence Measure Tryptophan fluorescence quenching titrate->measure_fluorescence analyze Fit data to determine Kd measure_fluorescence->analyze end End analyze->end

Figure 3: Workflow for direct binding assay.
In Vivo Xenograft Studies

The anti-tumor efficacy of this compound, alone and in combination with other agents, has been evaluated in vivo.

Methodology:

  • Model System: A patient-derived tumor graft model of triple-negative breast cancer is established in immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (1 mg/kg body weight) and/or Bevacizumab (2.5 mg/kg body weight) via intraperitoneal injection.[5]

  • Monitoring: Tumor size is measured regularly throughout the course of the treatment.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor volumes are compared across treatment groups.

The combination of this compound and Bevacizumab has been shown to completely prevent any detectable increase in tumor size in this model.[1][5]

Conclusion

This compound is a potent and selective allosteric inhibitor of GAC with a well-defined mechanism of action. By targeting the metabolic vulnerability of cancer cells, it represents a promising therapeutic agent, particularly for glutamine-addicted tumors. The in vitro and in vivo data strongly support its continued development as an anti-cancer therapeutic. Further research will likely focus on exploring its efficacy in a broader range of cancer types and in combination with other targeted therapies.

References

An In-depth Technical Guide to UPGL00004 (CAS number 1890169-95-5): A Potent Allosteric Inhibitor of Glutaminase C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UPGL00004 is a potent and selective allosteric inhibitor of glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and biological activity. Detailed experimental protocols for key assays are provided, along with a summary of its quantitative effects on cancer cells. Signaling pathway and experimental workflow diagrams are included to visually represent its mechanism and application in research.

Chemical and Physical Properties

This compound, with CAS number 1890169-95-5, is a small molecule inhibitor of GAC.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1890169-95-5
Synonyms UPGL-00004, UPGL 00004
IUPAC Name 2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide[1]
Molecular Formula C25H26N8O2S2[1]
Molecular Weight 534.66 g/mol [1]
Appearance Off-white to gray solid[2]
Solubility DMSO: 125 mg/mL (233.79 mM)[2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[2]

Mechanism of Action

This compound is an allosteric inhibitor of glutaminase C (GAC), a splice variant of the GLS1 gene.[1][4] GAC is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in the metabolic reprogramming of many cancer cells, often referred to as "glutamine addiction".[1][4][5]

The mechanism of inhibition involves this compound binding to an allosteric site at the dimer-dimer interface of the GAC tetramer.[1][5] This binding stabilizes GAC in an inactive conformation, preventing the enzyme's catalytic tetramerization and thereby reducing the conversion of glutamine to glutamate.[1] This mode of action is similar to other well-characterized GAC inhibitors like BPTES and CB-839.[4][6]

Biological Activity

In Vitro Activity

This compound is a potent inhibitor of GAC with a reported IC50 of 29 nM and a dissociation constant (Kd) of 27 nM.[2][3] It demonstrates strong anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.[2][4]

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer70[2][4]
HS578TTriple-Negative Breast Cancer129[2][4]
TSETriple-Negative Breast Cancer262[4]
In Vivo Activity

In vivo studies have demonstrated the anti-tumor efficacy of this compound. In a patient-derived xenograft (PDX) model of triple-negative breast cancer, the combination of this compound (1 mg/kg, intraperitoneal injection) with the anti-VEGF antibody bevacizumab (2.5 mg/kg) resulted in the complete prevention of any detectable increase in tumor size.[2]

Signaling Pathway

The following diagram illustrates the central role of GAC in cancer cell metabolism and the inhibitory effect of this compound.

Figure 1. this compound inhibits the glutamine metabolism pathway in cancer cells.

Experimental Protocols

Recombinant GAC Inhibition Assay

This protocol is adapted from the methods described in Huang Q, et al. J Biol Chem. 2018.[7]

  • Reagents:

    • Recombinant human GAC enzyme.

    • This compound stock solution in DMSO.

    • Assay buffer: 50 mM Tris-HCl (pH 8.6), 0.2 mM EDTA.

    • L-glutamine solution.

    • Coupled enzyme system: Glutamate dehydrogenase (GDH), NAD+.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 50 nM of recombinant GAC to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding L-glutamine to a final concentration of 20 mM.

    • Simultaneously, add the coupled enzyme system components (GDH and NAD+).

    • Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH, using a plate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol is a general method for assessing the effect of this compound on the proliferation of triple-negative breast cancer cell lines such as MDA-MB-231 and HS578T.

  • Materials:

    • MDA-MB-231 or HS578T cells.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • This compound stock solution in DMSO.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with bevacizumab in a mouse xenograft model of triple-negative breast cancer.

  • Materials:

    • Female immunodeficient mice (e.g., NOD/SCID).

    • MDA-MB-231 cells.

    • Matrigel.

    • This compound formulated for intraperitoneal (i.p.) injection.

    • Bevacizumab.

    • Vehicle control solution.

  • Procedure:

    • Subcutaneously implant MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • This compound alone (e.g., 1 mg/kg, i.p., daily)

      • Bevacizumab alone (e.g., 2.5 mg/kg, i.p., twice weekly)

      • This compound + Bevacizumab

    • Administer the treatments for a specified period (e.g., 28 days).

    • Measure tumor volume and body weight twice a week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel GAC inhibitor like this compound.

GAC_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (GAC Inhibition) Compound_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 & Kd Biochemical_Assay->Determine_IC50 Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231) Determine_IC50->Cell_Culture Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Determine_Growth_Inhibition Determine IC50 for Cell Growth Inhibition Proliferation_Assay->Determine_Growth_Inhibition Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Metabolomics) Determine_Growth_Inhibition->Mechanism_Studies Xenograft_Model Xenograft Model (e.g., TNBC PDX) Determine_Growth_Inhibition->Xenograft_Model Treatment Treatment with this compound +/- Bevacizumab Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment Data_Analysis Statistical Analysis of In Vitro & In Vivo Data Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis Conclusion Conclusion on Efficacy & Mechanism Data_Analysis->Conclusion

Figure 2. A typical experimental workflow for the evaluation of a GAC inhibitor.

Conclusion

This compound is a valuable research tool for studying the role of glutamine metabolism in cancer and holds potential as a therapeutic lead compound. Its high potency and selectivity for GAC, coupled with its demonstrated in vitro and in vivo activity, make it a compelling candidate for further investigation in the development of novel anti-cancer therapies targeting metabolic vulnerabilities. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts in this area.

References

UPGL00004: A Potent Allosteric Inhibitor of Glutaminase C (GAC)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of UPGL00004, a potent and selective small molecule inhibitor of Glutaminase C (GAC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound in the context of cancer metabolism.

Introduction

This compound is a small molecule that acts as a potent, allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] GAC is a splice variant of the GLS gene and plays a critical role in converting glutamine to glutamate.[3] This process is a crucial anaplerotic pathway for the citric acid cycle in many cancer cells, which exhibit an addiction to glutamine for their survival and proliferation.[2][3] this compound has demonstrated significant potential in preclinical studies, particularly in models of triple-negative breast cancer, by effectively inhibiting tumor growth.[2][3][4] This guide details the physicochemical properties, mechanism of action, experimental data, and relevant protocols associated with this compound.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 534.66 g/mol [1][4][5][6]
Chemical Formula C25H26N8O2S2[1][4][5]
CAS Number 1890169-95-5[1][4][5]
Appearance Off-white to gray solid[1]
Purity >97%[6]
Solubility DMSO: up to 125 mg/mL[1][4][6]
Water: Insoluble[4]
Ethanol: Insoluble[4]
IUPAC Name 2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide[5]

Mechanism of Action

This compound functions as an allosteric inhibitor of GAC.[2][5] It binds to a site distinct from the active site, inducing a conformational change that locks the GAC tetramer into an inactive state.[7] This prevents the catalytic conversion of glutamine to glutamate, thereby disrupting a critical metabolic pathway for cancer cells. The inhibition of GAC by this compound leads to a reduction in glutamine-derived anaplerosis, which in turn decreases the flux through the TCA cycle and inhibits the proliferation of glutamine-dependent tumor cells.[5] this compound occupies the same binding site as other well-known GAC inhibitors like CB-839 and BPTES.[2][3]

GAC_Pathway Glutamine Metabolism and Inhibition by this compound Glutamine Glutamine GAC Glutaminase C (GAC) (Active Tetramer) Glutamine->GAC Substrate Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG Conversion TCA TCA Cycle aKG->TCA Proliferation Cancer Cell Proliferation TCA->Proliferation GAC->Glutamate Catalysis GAC_inactive GAC (Inactive Conformation) GAC->GAC_inactive This compound This compound This compound->GAC Allosteric Inhibition

Figure 1: Glutamine metabolism pathway and the inhibitory effect of this compound on GAC.

Experimental Data

In Vitro Activity

This compound has been shown to be a potent inhibitor of GAC and exhibits strong anti-proliferative effects in various cancer cell lines.

ParameterValueCell Line/TargetReference
IC50 (GAC inhibition) 29 nMRecombinant GAC[1][2][6]
Kd (Binding affinity) 27 nMRecombinant GAC[1][6][8]
IC50 (Cell proliferation) 70 nMMDA-MB-231 (Triple-Negative Breast Cancer)[1][2]
129 nMHS578T (Triple-Negative Breast Cancer)[1][2]
262 nMTSE (Triple-Negative Breast Cancer)[1][2]
In Vivo Efficacy

In a patient-derived xenograft (PDX) model of triple-negative breast cancer, this compound demonstrated significant tumor growth suppression, particularly when combined with the anti-angiogenic agent bevacizumab.[3][4]

Animal ModelTreatmentDosageOutcomeReference
NOD/SCID mice with triple-negative breast cancer PDXThis compound1 mg/kg (i.p.)Potent tumor growth suppression[4][8]
This compound + Bevacizumab1 mg/kg + 2.5 mg/kg (i.p.)Complete prevention of detectable tumor size increase[1][2][8]

Experimental Protocols

Recombinant GAC Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against recombinant GAC.

  • Protein Expression and Purification : Express recombinant human GAC in E. coli and purify using standard chromatography techniques.[3]

  • Assay Conditions : The enzymatic activity of GAC is stimulated by inorganic phosphate.[3]

  • Procedure : a. Incubate 50 nM of recombinant GAC with varying concentrations of this compound. b. Initiate the enzymatic reaction by adding the substrate, glutamine. c. Measure the production of glutamate over time using a coupled assay system or direct detection method. d. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][8]

Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Culture : Maintain triple-negative breast cancer cell lines (e.g., MDA-MB-231) in complete media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[4]

  • Procedure : a. Seed cells into 12-well plates at a density of 1 x 10^4 cells per well.[4] b. After allowing the cells to adhere, treat them with a range of this compound concentrations. c. Incubate for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as MTT, resazurin, or cell counting. e. Calculate the IC50 value by plotting cell viability against the drug concentration.

In Vivo Xenograft Study Workflow

The following diagram illustrates a typical workflow for an in vivo study to evaluate the efficacy of this compound.

in_vivo_workflow In Vivo Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis implant Implant triple-negative breast cancer PDX into NOD/SCID mice tumor_growth Allow tumors to reach ~3 mm in diameter implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment every other day for 4 weeks: - Vehicle (Control) - this compound (1 mg/kg) - Bevacizumab (2.5 mg/kg) - Combination randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint: Tumor volume measurement monitor->endpoint stats Statistical analysis of tumor growth inhibition endpoint->stats

Figure 2: A representative workflow for an in vivo patient-derived xenograft (PDX) study.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of GAC with demonstrated anti-cancer activity in both in vitro and in vivo models of triple-negative breast cancer. Its well-characterized mechanism of action and significant preclinical efficacy, especially in combination therapies, make it a valuable tool for research into cancer metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacokinetic properties and broader anti-tumor spectrum is warranted.

References

UPGL0004 (Upadacitinib): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Selective JAK1 Inhibitor

UPGL0004, chemically known as Upadacitinib, is an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor. It has garnered significant attention within the scientific and medical communities for its therapeutic efficacy in a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of Upadacitinib's chemical structure, mechanism of action, relevant signaling pathways, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Upadacitinib is a small molecule with the chemical formula C₁₇H₁₉F₃N₆O and a molecular weight of 380.37 g/mol .[1][2] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is crucial for its interaction with the ATP-binding site of Janus kinases.

IUPAC Name: (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide[3]

Mechanism of Action

Upadacitinib functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of JAK1.[4] By binding to the kinase domain, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This blockade of STAT signaling effectively downregulates the transcription of pro-inflammatory cytokine genes, which are key drivers in many autoimmune disorders.[4][5][6]

The selectivity of Upadacitinib for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2) is a key characteristic, which is thought to contribute to its favorable benefit-risk profile by minimizing off-target effects.[3][4][7]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Upadacitinib's primary mechanism is the disruption of this pathway at the level of JAK1.

JAK_STAT_Pathway Upadacitinib's Inhibition of the JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/JAK3/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription (Pro-inflammatory Cytokines) STAT_dimer->Gene Translocation & Regulation Upadacitinib Upadacitinib (UPGL0004) Upadacitinib->JAK1 Inhibition Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of Upadacitinib D Incubate Upadacitinib with JAK1 enzyme A->D B Prepare JAK1 enzyme solution B->D C Prepare substrate and ATP solution E Initiate reaction by adding ATP/substrate mix C->E D->E F Allow reaction to proceed at room temperature E->F G Terminate reaction and add detection reagents F->G H Measure signal (e.g., fluorescence, luminescence) G->H I Calculate % inhibition and determine IC₅₀ H->I

References

Allosteric Inhibition of Glutaminase C (GAC) by UPGL00004: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UPGL00004, a potent and selective allosteric inhibitor of Glutaminase C (GAC). GAC, a key enzyme in cancer cell metabolism, is a critical therapeutic target, and this compound serves as a valuable tool for both basic research and drug development. This document outlines the quantitative biochemical and cellular activity of this compound, details the experimental protocols for its characterization, and visualizes its mechanism of action and the relevant biological pathways.

Quantitative Data Summary

This compound demonstrates potent and selective inhibition of GAC and exhibits significant anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound against Glutaminase C (GAC)

ParameterValueReference
IC50 29 nM[1][2][3][4][5][6]
Kd 27 nM[1][4][5][6]

Table 2: Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineIC50Reference
MDA-MB-231 70 nM[1][3]
HS578T 129 nM[1][3]
TSE 262 nM[1][3]

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor of GAC.[7] GAC is active as a tetramer, formed by the association of two inactive dimers.[3] this compound binds to a site at the interface between two dimers of the GAC tetramer.[8] This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic tetramerization and thereby inhibiting its function.[7] X-ray crystallography studies have confirmed that this compound occupies the same allosteric binding site as other well-characterized GAC inhibitors like BPTES and CB-839.[9][10]

Mechanism of Allosteric Inhibition of GAC by this compound cluster_0 Inactive State cluster_1 Active State cluster_2 Inhibited State GAC_dimer GAC Dimer (Inactive) GAC_tetramer GAC Tetramer (Active) GAC_dimer->GAC_tetramer Dimerization GAC_tetramer->GAC_dimer Dissociation GAC_tetramer_inhibited GAC Tetramer (Inactive Conformation) This compound This compound This compound->GAC_tetramer_inhibited Allosteric Binding

Mechanism of this compound allosteric inhibition of GAC.

Signaling Pathway Involvement

GAC plays a pivotal role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate.[11] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with a crucial source of carbon for energy production and the synthesis of biomass.[11][12] By inhibiting GAC, this compound disrupts this metabolic pathway, leading to decreased proliferation of glutamine-dependent cancer cells.[7] This is particularly relevant in cancers that exhibit "glutamine addiction".[13] The activity of GAC is regulated by various signaling pathways, including those involving c-Myc and mTOR.[14][15][16]

Impact of this compound on Glutaminolysis Pathway Glutamine Glutamine GAC GAC Glutamine->GAC Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA GAC->Glutamate This compound This compound This compound->GAC Inhibition

This compound inhibits the GAC-mediated conversion of glutamine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of GAC by this compound.

Recombinant GAC Enzymatic Activity Assay

This assay measures the enzymatic activity of GAC by monitoring the production of glutamate.

Materials:

  • Recombinant human GAC

  • L-glutamine

  • Tris buffer

  • Inorganic phosphate (Pi)

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • This compound (or other inhibitors)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing Tris buffer, Pi, NAD+, and GDH in a 96-well plate.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Add a solution of recombinant GAC to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-glutamine to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH by GDH in a coupled reaction.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Quenching Binding Assay

This assay directly measures the binding of this compound to GAC by monitoring the quenching of intrinsic tryptophan fluorescence. A GAC mutant with a tryptophan residue introduced near the allosteric binding site (e.g., GAC(F327W)) is often used to enhance the signal.[10]

Materials:

  • Purified recombinant GAC (wild-type or F327W mutant)

  • This compound

  • Buffer (e.g., HEPES or Tris)

  • Fluorometer

Protocol:

  • Prepare a solution of purified GAC in the appropriate buffer.

  • Place the GAC solution in a quartz cuvette and measure the baseline intrinsic tryptophan fluorescence (excitation ~295 nm, emission ~340 nm).

  • Add increasing concentrations of this compound to the cuvette, mixing thoroughly after each addition.

  • After each addition, allow the system to equilibrate and then measure the fluorescence intensity.

  • Correct the fluorescence data for dilution and any inner filter effects.

  • Plot the change in fluorescence intensity against the concentration of this compound.

  • Determine the dissociation constant (Kd) by fitting the binding isotherm to an appropriate binding model (e.g., a one-site binding model).

Triple-Negative Breast Cancer (TNBC) Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, HS578T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Protocol:

  • Seed the TNBC cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound, often in combination with other agents like bevacizumab, in a mouse xenograft model of TNBC.[9]

Workflow for In Vivo Xenograft Efficacy Study Start Implantation of TNBC cells into immunodeficient mice Tumor_growth Tumor growth to palpable size Start->Tumor_growth Randomization Randomization of mice into treatment groups Tumor_growth->Randomization Treatment Treatment with Vehicle, This compound, Bevacizumab, or combination Randomization->Treatment Monitoring Monitoring of tumor volume and body weight Treatment->Monitoring Repeated cycles Endpoint Endpoint: Tumor collection for analysis Monitoring->Endpoint

General workflow for an in vivo xenograft study.

Protocol:

  • Cell Culture and Implantation: Culture TNBC cells (e.g., MDA-MB-231) under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture). Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, bevacizumab alone, and the combination of this compound and bevacizumab).

  • Treatment Administration: Administer the treatments according to a predefined schedule. For example, this compound might be administered orally daily, while bevacizumab is given via intraperitoneal injection twice a week.

  • Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (to assess proliferation and apoptosis markers) or Western blotting.

Conclusion

This compound is a potent and selective allosteric inhibitor of GAC with demonstrated anti-cancer activity, particularly in triple-negative breast cancer models. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers investigating glutamine metabolism in cancer and for professionals in the early stages of drug development. The data and methodologies presented in this guide provide a solid foundation for further exploration of GAC inhibition as a therapeutic strategy.

References

The Crucial Role of Glutaminase C in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. Among the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." At the heart of this addiction lies the enzyme glutaminase (GLS), which catalyzes the first and rate-limiting step of glutaminolysis: the hydrolysis of glutamine to glutamate. The kidney-type glutaminase (GLS1) is predominantly expressed in cancer, with its splice variant, glutaminase C (GAC), emerging as a critical player. GAC exhibits higher enzymatic activity and is frequently overexpressed in a variety of tumors compared to its counterpart, KGA, making it a prime therapeutic target.[1][2] This technical guide provides an in-depth exploration of the role of GAC in cancer metabolism, detailing its regulation, function, and the methodologies used to study this pivotal enzyme.

The Enzymatic Function and Significance of GAC in Cancer

Glutaminase C is a mitochondrial enzyme that converts glutamine to glutamate, which subsequently serves several critical functions for cancer cells:

  • Anaplerosis: Glutamate is converted to α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle. This replenishment of the TCA cycle, known as anaplerosis, is vital for the production of ATP and biosynthetic precursors.

  • Biosynthesis: The carbon and nitrogen from glutamine, via glutamate, are incorporated into the synthesis of non-essential amino acids, nucleotides, and fatty acids, all of which are essential for building new biomass.

  • Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By maintaining a robust GSH pool, cancer cells can counteract the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism and resist oxidative stress.

The GAC isoform is particularly significant in cancer due to its enhanced catalytic activity.[1] This heightened efficiency in converting glutamine to glutamate provides a distinct advantage to tumor cells, fueling their aggressive proliferation and survival.

Regulation of Glutaminase C Expression and Activity

The expression and activity of GAC are tightly regulated by a network of oncogenic signaling pathways, ensuring that glutaminolysis is coupled to the proliferative state of the cancer cell.

  • c-Myc: The oncogenic transcription factor c-Myc is a master regulator of glutamine metabolism. c-Myc directly upregulates the expression of GLS1 and can also influence the alternative splicing of GLS1 pre-mRNA to favor the production of the more active GAC isoform.[3][4][5] This coordinated regulation ensures a high flux through the glutaminolysis pathway in c-Myc-driven cancers.

  • Rho GTPases and NF-κB: The Rho family of small GTPases and the transcription factor NF-κB are also implicated in the regulation of GAC. Activated Rho GTPases can signal through various downstream effectors to activate NF-κB, which in turn can promote the expression of GAC.[6][7][8] This signaling axis links cytoskeletal dynamics and inflammatory responses to metabolic reprogramming.

Data Presentation: Quantitative Insights into GAC in Cancer

Table 1: GAC Expression in Cancer
Cancer TypeGAC Expression StatusFindingCitation
GlioblastomaUpregulatedSignificantly higher GAC expression in glioblastomas (WHO grade IV) compared to low-grade gliomas (WHO grade II).[9]
Head and Neck Squamous Cell Carcinoma (HNSCC)Predominantly ExpressedThe GAC isoform is the predominant GLS1 variant expressed across HNSCC cell lines.[3][4]
Breast CancerCorrelates with MalignancyProtein levels of GAC increase in tumor tissues compared to normal counterparts and correlate with the degree of malignancy and tumor grade.[10]
Non-Small Cell Lung Cancer (NSCLC)Increased GAC/KGA RatioThe ratio of GAC to KGA is increased in primary lung tumors.[11][12]
Prostate CancerAssociated with Therapy ResistanceGAC expression is associated with castration resistance after androgen-targeted therapy.[5]
Table 2: Enzyme Kinetics of Glutaminase C
ParameterValueConditionsCitation
Km (for glutamine) Similar to KGAMichaelis-Menten kinetics[13]
kcat Higher than KGANot specified[1]
Catalytic Efficiency (kcat/Km) Higher than KGANot specified[1]

Note: Specific Km and kcat values for GAC are often presented in comparison to KGA, with GAC consistently showing higher catalytic efficiency. Precise numerical values can vary depending on the experimental conditions.

Table 3: Inhibitor Potency Against Glutaminase C
InhibitorIC50 ValueCell Line / ConditionCitation
CB-839 (Telaglenastat) 24 nMRecombinant human GAC[14]
20-55 nMTriple-Negative Breast Cancer (TNBC) cell lines[15]
23 nMEndogenous glutaminase (mouse kidney)[14]
28 nMEndogenous glutaminase (mouse brain)[14]
500 nMPC3 (Prostate Cancer)[16]
BPTES 0.16 µMGlutaminase GLS1 (KGA)[17][18]
371 nMGAC[19]
2.61 µMMDA-MB-231 (Breast Cancer)[17]
10.2 µMAspc-1 (Pancreatic Cancer)[17]

Experimental Protocols

Spectrophotometric Glutaminase Activity Assay

This protocol provides a method to determine the enzymatic activity of glutaminase by measuring the production of glutamate.

Principle:

Glutaminase catalyzes the conversion of glutamine to glutamate. The glutamate produced is then oxidatively deaminated by glutamate dehydrogenase (GDH) in the presence of NAD+, which is reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the glutaminase activity.

Materials:

  • Cell or tissue lysates

  • Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100

  • Substrate Solution: 10 mM L-glutamine in Assay Buffer

  • Enzyme Solution: Glutamate Dehydrogenase (GDH), 6 units/mL in Assay Buffer

  • Cofactor Solution: 2 mM NADP+ in Assay Buffer

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the Assay Buffer, Substrate Solution, Enzyme Solution, and Cofactor Solution.

  • Initiate Reaction: Add a known amount of cell or tissue lysate (e.g., 10-50 µg of protein) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 15-30 minutes.

  • Calculation of Activity: Determine the rate of NADH production (ΔA340/min) from the linear portion of the kinetic curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the glutaminase activity, typically expressed as nmol/min/mg protein.

13C Metabolic Flux Analysis

This protocol outlines the general workflow for tracing the metabolism of glutamine in cancer cells using stable isotope-labeled glutamine.

Principle:

Cells are cultured in a medium containing [U-¹³C₅]-glutamine. The ¹³C-labeled glutamine is metabolized by the cells, and the ¹³C atoms are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopologue distribution (MID) of these metabolites, which reveals the relative contribution of glutamine to various metabolic pathways.

Materials:

  • Cancer cell line of interest

  • Cell culture medium lacking glutamine

  • [U-¹³C₅]-L-glutamine

  • Standard cell culture reagents and equipment

  • Methanol, water, and chloroform (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₅]-glutamine. Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the stable isotope into intracellular metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.

    • Collect the cell suspension and centrifuge at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/GC-MS Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopologue distributions of key metabolites in the glutaminolysis pathway and TCA cycle (e.g., glutamate, α-ketoglutarate, malate, citrate).

  • Data Analysis: Use specialized software to correct for natural isotope abundance and calculate the fractional contribution of glutamine to the carbon pools of the measured metabolites. This data can then be used to model metabolic fluxes through the relevant pathways.[20][21][22][23]

Western Blot for GAC Quantification

This protocol describes the detection and quantification of GAC protein levels in cell or tissue lysates.

Principle:

Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific to GAC. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate results in the emission of light, which can be captured on film or with a digital imager. The intensity of the band corresponds to the amount of GAC protein.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Protein transfer system (e.g., wet or semi-dry transfer) and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for GAC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., X-ray film or digital imager)

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer. Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GAC (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Quantification: Use densitometry software to quantify the band intensities. Normalize the GAC signal to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.[24][25][26]

Mandatory Visualizations

Signaling Pathways Regulating GAC

GAC_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Rho GTPases Rho GTPases Receptor->Rho GTPases IKK IKK Rho GTPases->IKK activates IκB IκB IKK->IκB phosphorylates (degradation) NF-κB NF-κB IκB->NF-κB inhibits NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) c-Myc (protein) c-Myc (protein) GLS1 (gene) GLS1 (gene) c-Myc (protein)->GLS1 (gene) promotes transcription GLS1 pre-mRNA GLS1 pre-mRNA c-Myc (protein)->GLS1 pre-mRNA influences splicing c-Myc (gene) c-Myc (gene) c-Myc (gene)->c-Myc (protein) NF-κB (active)->GLS1 (gene) promotes transcription GLS1 (gene)->GLS1 pre-mRNA GAC mRNA GAC mRNA GLS1 pre-mRNA->GAC mRNA alternative splicing GAC GAC GAC mRNA->GAC translation GAC_Activity_Workflow start Start sample_prep Sample Preparation (Cell/Tissue Lysate) start->sample_prep protein_quant Protein Quantification (e.g., BCA Assay) sample_prep->protein_quant reaction_setup Set up Reaction in 96-well Plate (Lysate, Glutamine, GDH, NAD+) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Measure Absorbance at 340 nm (Kinetic Reading) incubation->measurement data_analysis Data Analysis (Calculate ΔA340/min) measurement->data_analysis activity_calc Calculate GAC Activity (nmol/min/mg protein) data_analysis->activity_calc end End activity_calc->end GAC_Metabolism Glutamine Glutamine GAC GAC Glutamine->GAC Glutamate Glutamate GAC->Glutamate NH3 alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle anaplerosis Biosynthesis Biosynthesis (Amino Acids, Nucleotides, Lipids) TCA_Cycle->Biosynthesis precursors ROS_Detox ROS Detoxification GSH->ROS_Detox

References

UPGL0004: A Potent Allosteric Inhibitor of Glutaminase C for Metabolic Regulation Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UPGL0004 is a highly potent and selective allosteric inhibitor of the mitochondrial enzyme Glutaminase C (GAC), a key player in cancer cell metabolism.[1][2] Many cancer cells exhibit a strong dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon often termed "glutamine addiction."[2][3] GAC catalyzes the conversion of glutamine to glutamate, the initial and rate-limiting step in glutaminolysis. This process provides cancer cells with a crucial source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and support cell growth and proliferation.[2][3] UPGL0004, by targeting GAC, offers a powerful tool to probe the intricacies of cancer metabolism and presents a promising therapeutic strategy for glutamine-dependent tumors. This guide provides a comprehensive overview of UPGL0004, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in metabolic research.

Mechanism of Action

UPGL0004 functions as an allosteric inhibitor of GAC.[1][2] Unlike orthosteric inhibitors that compete with the substrate (glutamine) at the active site, UPGL0004 binds to a distinct allosteric pocket on the GAC enzyme.[2] This binding event stabilizes GAC in an inactive conformational state, preventing the enzyme from forming its catalytically active tetrameric structure.[2] By locking GAC in an inactive conformation, UPGL00004 effectively blocks the conversion of glutamine to glutamate, thereby inhibiting glutaminolysis and reducing the downstream flux of glutamine-derived metabolites into the TCA cycle.[2] X-ray crystallography studies have confirmed that this compound occupies the same allosteric binding site as other well-characterized GAC inhibitors like BPTES and CB-839.[2]

Signaling Pathway and Mechanism of Inhibition

cluster_Mitochondrion Mitochondrion Glutamine Glutamine GAC_active GAC (Active Tetramer) Glutamine->GAC_active Enters Glutamate Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle GAC_inactive GAC (Inactive Dimer) GAC_inactive->GAC_active Activation GAC_active->Glutamate Catalyzes UPGL0004 UPGL0004 UPGL0004->GAC_inactive Binds & Stabilizes Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis

Caption: Mechanism of UPGL0004 action on Glutaminase C (GAC).

Quantitative Data

The following tables summarize the key quantitative data for UPGL0004, providing a comparative overview of its potency and cellular effects.

Table 1: In Vitro Potency of UPGL0004

ParameterValueDescription
IC50 29 nMThe half-maximal inhibitory concentration against recombinant human GAC in a cell-free assay.[1][4]
Kd 27 nMThe equilibrium dissociation constant, indicating the binding affinity of UPGL0004 to GAC.[1]

Table 2: In Vitro Anti-proliferative Activity of UPGL0004 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineIC50Description
MDA-MB-231 70 nMA highly aggressive and invasive TNBC cell line.[4]
HS578T 129 nMA TNBC cell line derived from a carcinosarcoma.[4]
TSE 262 nMA TNBC cell line.[4]

Table 3: In Vivo Efficacy of UPGL0004

Animal ModelTreatmentOutcome
Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) Model UPGL0004 (1 mg/kg, i.p.) + Bevacizumab (2.5 mg/kg, i.p.)Complete prevention of any detectable increase in tumor size.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving UPGL0004, based on published research.

Glutaminase C (GAC) Activity Assay

This protocol describes a cell-free assay to determine the inhibitory potency of UPGL0004 on recombinant human GAC.

  • Reagents and Materials:

    • Recombinant human GAC

    • L-glutamine

    • Tris-HCl buffer (pH 8.5)

    • Phosphate buffer

    • NADH

    • Glutamate dehydrogenase (GDH)

    • UPGL0004 stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, phosphate buffer, NADH, and GDH in each well of a 96-well plate.

    • Add varying concentrations of UPGL0004 (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding L-glutamine to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, a reaction coupled to the conversion of glutamate to α-ketoglutarate by GDH.

    • Record the rate of reaction for each concentration of UPGL0004.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol outlines the measurement of the anti-proliferative effects of UPGL0004 on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MDA-MB-231, HS578T, TSE)

    • Complete cell culture medium

    • UPGL0004 stock solution (in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of UPGL0004 (or DMSO as a vehicle control) in fresh culture medium.

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Patient-Derived Xenograft (PDX) In Vivo Study

This protocol provides a general framework for evaluating the in vivo efficacy of UPGL0004 in a PDX model.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., NOD-scid gamma mice)

    • Patient-derived triple-negative breast cancer tumor fragments

    • UPGL0004 formulation for intraperitoneal (i.p.) injection

    • Bevacizumab formulation for i.p. injection

    • Calipers for tumor measurement

  • Procedure:

    • Surgically implant patient-derived tumor fragments subcutaneously into the flanks of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

    • Randomize the mice into treatment groups (e.g., vehicle control, UPGL0004 alone, Bevacizumab alone, UPGL0004 + Bevacizumab).

    • Administer the treatments via intraperitoneal injection according to the specified dosing schedule (e.g., UPGL0004 at 1 mg/kg, Bevacizumab at 2.5 mg/kg).

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental and Logical Workflows

cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Assay_Dev GAC Activity Assay IC50_Det IC50 Determination Assay_Dev->IC50_Det Cell_Culture TNBC Cell Culture Cell_Viability Cell Viability Assay Cell_Culture->Cell_Viability IC50_Cell Cellular IC50 Determination Cell_Viability->IC50_Cell PDX_Model PDX Model Establishment IC50_Cell->PDX_Model Proceed to In Vivo Treatment Treatment Administration (UPGL0004 +/- Bevacizumab) PDX_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Efficacy_Eval Efficacy Evaluation Tumor_Monitoring->Efficacy_Eval

References

UPGL00004: A Technical Guide to a Novel Allosteric Inhibitor of Glutaminase C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by increased glycolysis and a reliance on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle. This "glutamine addiction" is primarily facilitated by the mitochondrial enzyme Glutaminase C (GAC), making it a compelling target for anticancer therapies.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of UPGL00004, a potent and selective allosteric inhibitor of GAC. Developed by researchers at Cornell University and the University of Pittsburgh, this compound represents a promising preclinical candidate for targeting metabolic vulnerabilities in cancer.[1]

Discovery and Optimization

The discovery of this compound stemmed from a high-throughput screening (HTS) campaign designed to identify novel scaffolds for GAC inhibition. This effort moved beyond the prototypical, flexible BPTES (Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide) class of inhibitors.

The process began with the development of a robust, 384-well format fluorescence-based assay.[3][4] This coupled enzyme assay uses glutamate dehydrogenase and diaphorase to link GAC activity to the production of a fluorescent signal, enabling the rapid screening of large compound libraries.[3][4] A screen of a ~30,000-compound library identified several initial hits.[4] Subsequent structure-activity relationship (SAR) studies on the most promising hits led to the rational design and synthesis of the UPGL series of inhibitors.[3] This series was developed with the goal of replacing the flexible linker in earlier inhibitors like BPTES and CB-839 with a rigid heterocyclic core, aiming to improve physicochemical properties and potency by reducing the entropic penalty upon binding.[2] this compound (designated 7c in original publications) emerged from this optimization process as a lead candidate with superior potency and metabolic stability compared to early leads.[5]

Mechanism of Action

The Role of GAC in Glutaminolysis

GAC is the gatekeeper enzyme in the glutaminolysis pathway, catalyzing the hydrolysis of glutamine to glutamate.[6] Glutamate is then converted by glutamate dehydrogenase or other transaminases into α-ketoglutarate, a key intermediate that enters the TCA cycle to support cellular bioenergetics and biosynthesis.[7][8] By inhibiting GAC, this compound effectively cuts off this critical metabolic lifeline for cancer cells.

Glutaminolysis_Pathway cluster_Mitochondria Mitochondrial Matrix Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate NH3 AKG α-Ketoglutarate Glutamate->AKG NAD+ -> NADH TCA TCA Cycle AKG->TCA GAC Glutaminase C (GAC) GAC->Glutamate GDH Glutamate Dehydrogenase (GDH) GDH->AKG This compound This compound This compound->GAC Inhibition

Figure 1. The Glutaminolysis Pathway and the inhibitory action of this compound on Glutaminase C (GAC).
Allosteric Inhibition and Structural Insights

This compound is a potent, non-competitive allosteric inhibitor of GAC.[9][10] X-ray crystallography studies have confirmed that this compound binds to the same allosteric pocket at the interface of the GAC tetramer as BPTES and the clinical candidate CB-839.[5][9] This binding site is distinct from the active site and involves residues from the enzyme's "activation loop."[5]

Structural analysis, including studies using serial room temperature crystallography, revealed key differences that explain the superior potency of this compound compared to BPTES.[2][7] this compound adopts a rigid, "cup-shaped" conformation upon binding, which allows for optimal hydrogen bonding and hydrophobic interactions within the binding pocket.[7] In contrast, the less potent BPTES can adopt a more flexible, extended conformation, leading to weaker interactions.[2][7] By binding to this allosteric site, this compound stabilizes the GAC tetramer in an inactive conformation, preventing catalysis.[10][11]

Allosteric_Inhibition cluster_GAC Glutaminase C (GAC) Tetramer GAC_Active Active Conformation Active Site Allosteric Site GAC_Inactive Inactive Conformation Active Site (Closed) Allosteric Site GAC_Active->GAC_Inactive Conformational Change Product Glutamate GAC_Active->Product Catalysis Glutamine Glutamine Glutamine->GAC_Active Binds This compound This compound This compound->GAC_Active Binds

Figure 2. Mechanism of allosteric inhibition of GAC by this compound.

Preclinical Data

This compound has demonstrated potent activity in biochemical, cellular, and in vivo preclinical models.

In Vitro Potency and Binding Affinity

This compound potently inhibits recombinant GAC activity and shows strong binding affinity, comparable to or exceeding other well-characterized inhibitors.

ParameterValueComparison CompoundComparison ValueReference
GAC Enzymatic Inhibition (IC₅₀) 29 nMBPTES>300 nM[5][9]
CB-839~30 nM[5]
Direct Binding to GAC (Kd) 27 nMCB-839Similar Affinity[5]

Table 1: Biochemical potency and binding affinity of this compound against Glutaminase C (GAC).

Cellular Activity

This compound effectively inhibits the proliferation of glutamine-dependent cancer cell lines, particularly triple-negative breast cancer (TNBC) models.[5]

Cell LineCancer TypeIC₅₀ (Proliferation)Reference
MDA-MB-231 Triple-Negative Breast Cancer70 nM[6]
HS578T Triple-Negative Breast Cancer129 nM[6]

Table 2: In vitro anti-proliferative activity of this compound in cancer cell lines.

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model of TNBC. While modest as a single agent, this compound showed dramatic synergy when combined with the anti-VEGF antibody bevacizumab.[5]

Treatment GroupDosingOutcomeReference
Vehicle Control (DMSO) -Progressive Tumor Growth[12]
This compound 1 mg/kg, i.p., every other dayModest tumor growth inhibition[12]
Bevacizumab -Moderate tumor growth inhibition[12]
This compound + Bevacizumab 1 mg/kg, i.p., every other dayComplete prevention of tumor growth[5][12]

Table 3: In vivo efficacy of this compound in a triple-negative breast cancer PDX model.

Key Experimental Protocols

High-Throughput Fluorescence-Based GAC Activity Assay

This assay was foundational for the discovery of the this compound scaffold.[4]

  • Principle: A three-enzyme coupled reaction. GAC converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing NAD+ to NADH. Finally, diaphorase uses NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.[3][4]

  • Protocol:

    • Reactions are performed in 384-well plates.

    • Recombinant human GAC (e.g., 50 nM) is incubated with test compounds (e.g., at 20 µM for primary screen) in assay buffer.[5]

    • The reaction is initiated by adding a substrate mixture containing glutamine, NAD+, resazurin, GDH, and diaphorase.

    • Plates are incubated, and fluorescence (Ex/Em ~560/590 nm) is measured.

    • Inhibition is calculated relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Cell Proliferation Assay
  • Principle: Measures the effect of the inhibitor on the growth of cancer cells over several days.

  • Protocol:

    • Cells (e.g., MDA-MB-231) are seeded in multi-well plates (e.g., 1 x 10⁴ cells/well in a 12-well plate) and allowed to attach overnight.

    • Cells are treated with a dose range of this compound or vehicle control (DMSO).

    • Treatment is continued for 6 days, with media and compound refreshed every 48 hours.

    • At the end of the treatment period, cells are harvested (e.g., with trypsin) and counted using a hemocytometer or automated cell counter.

    • IC₅₀ values are calculated from the dose-response curve.

Direct Inhibitor Binding Assay (Tryptophan Fluorescence Quenching)
  • Principle: Provides a direct measure of compound binding to the enzyme. A tryptophan residue (either native or engineered, e.g., F327W) near the allosteric binding site will experience a change in its fluorescent properties upon inhibitor binding.[9]

  • Protocol:

    • A solution of purified GAC mutant (e.g., 100 nM GAC-F327W) is placed in a fluorometer.

    • Tryptophan fluorescence is excited (~285-295 nm) and emission is monitored (~340 nm).[2]

    • Increasing concentrations of the inhibitor (e.g., this compound, CB-839, BPTES) are titrated into the protein solution.[9]

    • The quenching of the fluorescence signal is recorded as a function of inhibitor concentration.

    • Binding constants (Kd) are determined by fitting the resulting binding isotherm.

Discovery and Development Workflow

The logical progression from initial concept to preclinical candidate is outlined below.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development AssayDev Assay Development (Fluorescence HTS) HTS High-Throughput Screen (~30,000 Compounds) AssayDev->HTS HitID Hit Identification & Validation HTS->HitID SAR Lead Optimization (SAR Studies) HitID->SAR This compound This compound SAR->this compound Biochem Biochemical Profiling (IC50, Kd) Cellular Cellular Assays (Proliferation, Metabolism) Biochem->Cellular Structural Structural Biology (X-Ray Crystallography) Cellular->Structural InVivo In Vivo Efficacy (PDX Models) Structural->InVivo This compound->Biochem

Figure 3. Experimental workflow for the discovery and preclinical development of this compound.

Conclusion and Future Directions

This compound is a potent, selective, and structurally novel allosteric inhibitor of Glutaminase C. It was discovered through a systematic HTS campaign and refined via rational drug design to possess superior potency and drug-like properties compared to earlier tool compounds. It effectively inhibits cancer cell proliferation in vitro and demonstrates significant synergistic anti-tumor efficacy in vivo when combined with anti-angiogenic therapy. The detailed biochemical, structural, and preclinical data presented herein establish this compound as a valuable chemical probe for studying cancer metabolism and a strong lead compound for the development of new therapeutics targeting glutamine addiction in cancer. Further development will likely focus on pharmacokinetic profiling, safety pharmacology, and evaluation in additional preclinical cancer models.

References

Methodological & Application

Application Notes and Protocols for UPGL00004: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] GAC, a splice variant of kidney-type glutaminase (GLS1), catalyzes the conversion of glutamine to glutamate, a crucial step for the proliferation of many cancer cells that are dependent on glutamine.[1][3] this compound binds to an allosteric site on GAC, stabilizing the enzyme in an inactive conformation and preventing its catalytic activity.[1] This inhibitory action leads to a reduction in glutamine metabolism and has been shown to decrease the proliferation of various cancer cell lines, particularly those of triple-negative breast cancer.[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against recombinant GAC and various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of Glutaminase C (GAC) by this compound

ParameterValueReference
IC5029 nM[3][4][5]
Kd27 nM[2][4]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
MDA-MB-231Triple-Negative Breast Cancer70 nM[3][4][6]
HS578TTriple-Negative Breast Cancer129 nM[3][4][6]
TSETriple-Negative Breast Cancer262 nM[3][4][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing this compound's in vitro activity.

UPGL00004_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Glutamate Glutamate GAC->Glutamate TCA TCA Cycle (Anaplerosis) Glutamate->TCA Proliferation Cell Proliferation & Survival TCA->Proliferation Energy & Building Blocks This compound This compound This compound->GAC Allosteric Inhibition

Figure 1: this compound Mechanism of Action.

Experimental_Workflow cluster_assays In Vitro Assays start Start prep Prepare this compound Stock Solution (e.g., in DMSO) start->prep enzymatic_assay GAC Enzymatic Assay (Ammonia Production) prep->enzymatic_assay cell_assay Cell-Based Assay (Proliferation/Viability) prep->cell_assay data_analysis Data Analysis (IC50 Determination) enzymatic_assay->data_analysis cell_assay->data_analysis results Results data_analysis->results

Figure 2: General Experimental Workflow.

Experimental Protocols

Glutaminase C (GAC) Enzymatic Activity Assay (Ammonia Production)

This protocol is designed to determine the in vitro inhibitory effect of this compound on the enzymatic activity of recombinant GAC by measuring the production of ammonia.

Materials:

  • Recombinant human Glutaminase C (GAC)

  • This compound

  • L-Glutamine

  • Tris-HCl buffer (pH 8.6)

  • Ammonia Assay Kit (e.g., Sigma-Aldrich Cat. No. AA0100 or similar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a solution of recombinant GAC (e.g., 50 nM) in assay buffer.

    • Prepare a solution of L-glutamine (e.g., 20 mM) in assay buffer.

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add the GAC solution.

    • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-glutamine solution to each well.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Ammonia Detection:

    • Stop the enzymatic reaction according to the ammonia assay kit instructions.

    • Follow the manufacturer's protocol to measure the amount of ammonia produced in each well. This typically involves a coupled enzymatic reaction that results in a change in absorbance or fluorescence.

    • Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells without enzyme or substrate).

    • Calculate the percentage of GAC inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Crystal Violet Staining)

This protocol measures the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Triple-negative breast cancer cell lines (e.g., MDA-MB-231, HS578T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • 33% Acetic acid

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for 72-96 hours.

  • Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the cells with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

    • Remove the methanol and let the plates air dry.

    • Add 50 µL of Crystal Violet staining solution to each well and incubate for 10-20 minutes at room temperature.

    • Wash the wells with water to remove the excess stain and let the plates air dry.

  • Quantification:

    • Add 100 µL of 33% acetic acid to each well to solubilize the stain.

    • Shake the plate gently for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Disclaimer: These protocols are intended for research use only. Please refer to the original publications and manufacturer's instructions for more detailed information and safety precautions.

References

Application Note and Protocol: UPGL0004 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information and protocols regarding the solubility of the compound UPGL0004 in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Product Information

UPGL0004 is a compound of interest for various research applications. For reliable experimental outcomes, proper handling and solubilization are essential. Dimethyl Sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds[1].

Solubility Data

The solubility of UPGL0004 in DMSO has been determined and is presented in the table below. This data is critical for the preparation of stock solutions for use in a variety of experimental settings.

Solvent Solubility Appearance Storage Temperature
DMSO2 mg/mLClear Solution2-8°C
Table 1: Quantitative solubility data for UPGL0004 in DMSO.[2]

Experimental Protocol: Preparation of a UPGL0004 Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of UPGL0004 at a concentration of 2 mg/mL in DMSO.

3.1. Materials Required

  • UPGL0004 solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

3.2. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle UPGL0004 in a well-ventilated area or a chemical fume hood.

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin[3]. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for UPGL0004 and DMSO before handling.

3.3. Procedure

  • Equilibration: Allow the vial of solid UPGL0004 and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of UPGL0004 solid into the tube. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the tube containing the solid UPGL0004. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Close the tube securely and vortex the mixture for 30-60 seconds.

    • Visually inspect the solution to ensure all solid has dissolved and the solution is clear[2].

    • If the compound does not dissolve completely with vortexing, gentle warming in a water bath (not exceeding 37°C) for 5-10 minutes may aid dissolution. Vortex again after warming.

  • Storage:

    • Once fully dissolved, the stock solution should be stored at 2-8°C for short-term use[2].

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing a UPGL0004 stock solution in DMSO.

G cluster_workflow Workflow: Preparing UPGL0004 Stock Solution start Start: Equilibrate Reagents to Room Temp weigh Step 1: Weigh UPGL0004 Solid start->weigh add_dmso Step 2: Add DMSO to Solid weigh->add_dmso dissolve Step 3: Dissolve (Vortex / Gentle Warming) add_dmso->dissolve inspect Step 4: Visually Inspect for Clarity dissolve->inspect store Step 5: Aliquot and Store (2-8°C or -20°C) inspect->store Clear Solution end End: Solution Ready for Use store->end

Caption: Workflow for the solubilization of UPGL0004 in DMSO.

References

Application Notes and Protocols: Preparation of UPGL00004 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

UPGL00004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] GAC is a splice variant of the GLS gene and is overexpressed in many cancer cells, which exhibit an increased reliance on glutamine metabolism, a phenomenon often termed "glutamine addiction".[4][5] this compound binds to an allosteric site on the GAC tetramer, stabilizing it in an inactive conformation and preventing the catalytic conversion of glutamine to glutamate.[1][6] This inhibition disrupts downstream metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, leading to a reduction in the proliferation of glutamine-dependent cancer cells.[1] Notably, this compound has shown strong inhibitory effects on the growth of highly aggressive triple-negative breast cancer cell lines.[2][4][5] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound is typically supplied as a solid powder.[1]

PropertyValueReference
CAS Number 1890169-95-5[1][2]
Molecular Formula C₂₅H₂₆N₈O₂S₂[1][2]
Molecular Weight 534.66 g/mol [1][2]
Appearance Solid Powder (Off-white to gray)[1][2]
Purity >98%[1]

Mechanism of Action & Signaling Pathway

This compound functions as an allosteric inhibitor of Glutaminase C (GAC).[4] Unlike competitive inhibitors that bind to the active site, this compound occupies a binding site at the dimer/dimer interface of the GAC tetramer, which is distant from the catalytic site.[5][6] This binding event locks the enzyme in an inactive conformation, preventing the tetramerization required for catalytic activity.[1] The primary consequence is the blockade of the first and rate-limiting step in glutaminolysis: the hydrolysis of glutamine to glutamate.[7] This starves the cancer cell of a crucial source of carbon and nitrogen required to fuel the TCA cycle for energy production and to provide building blocks for biosynthesis, ultimately inhibiting cell proliferation.[4][7]

UPGL00004_Pathway cluster_Mitochondrion Mitochondrion Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG  Glutamate  Dehydrogenase TCA TCA Cycle aKG->TCA GAC->Glutamate This compound This compound This compound->GAC Allosteric Inhibition

Caption: this compound allosterically inhibits GAC, blocking glutaminolysis.

Quantitative Data Summary

This table summarizes the key quantitative parameters for this compound, including its inhibitory potency, binding affinity, solubility, and storage conditions.

ParameterValueNotesReference
GAC IC₅₀ 29 nMPotency for inhibiting Glutaminase C activity.[2][3]
GAC Kᵈ 27 nMDissociation constant, indicating binding affinity.[2][3]
Solubility in DMSO up to 125 mg/mL (233.8 mM)Use of fresh, non-hygroscopic DMSO is critical. Sonication may be required.[2][3][8]
Storage (Solid) -20°C for 3 years; 4°C for 2 yearsStore in a dry, dark place.[2]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Objective: To prepare a high-concentration, stable stock solution of this compound for use in various in vitro and in vivo experiments.

Materials:

  • This compound solid powder (MW: 534.66 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[3]

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: Determine the required mass of this compound and volume of DMSO. To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 534.66 g/mol x 1000 = 5.35 mg

  • Weighing: Carefully weigh out the calculated mass (e.g., 5.35 mg) of this compound powder and place it into a sterile microcentrifuge tube or cryovial.

  • Solubilization: Add the corresponding volume of fresh DMSO (e.g., 1 mL for 5.35 mg) to the tube containing the powder.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[3] The solution should be clear.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[2]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]

Experimental Workflow

The following diagram outlines the standard workflow from receiving the solid compound to preparing and storing the stock solution for experimental use.

UPGL00004_Workflow start Receive this compound (Solid Compound) equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Required Mass equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex to Dissolve add_dmso->mix check_sol Visually Inspect Solution mix->check_sol sonicate Sonicate if Necessary check_sol->sonicate Particulates Present aliquot Aliquot into Single-Use Volumes check_sol->aliquot Fully Dissolved sonicate->mix store Store Aliquots (-20°C or -80°C) aliquot->store use Use in Experiment (e.g., Cell-Based Assay) store->use

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

This compound is for research use only and is not for human or veterinary use.[1] Standard laboratory safety practices should be employed. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for UPGL00004 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A key metabolic feature of many cancer cells, including TNBC, is their dependence on glutamine metabolism, a process critically regulated by the enzyme Glutaminase C (GAC). UPGL00004 is a potent and specific allosteric inhibitor of GAC, demonstrating significant anti-proliferative effects in TNBC cell lines.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in TNBC cell lines, focusing on cell viability, apoptosis induction, and target engagement.

Mechanism of Action

This compound functions as an allosteric inhibitor of Glutaminase C (GAC), a key enzyme in the glutaminolysis pathway.[1] By binding to an allosteric site on GAC, this compound induces a conformational change that inactivates the enzyme. This inhibition blocks the conversion of glutamine to glutamate, a crucial step for the entry of glutamine-derived carbons into the tricarboxylic acid (TCA) cycle. The disruption of this pathway deprives the cancer cells of essential metabolic intermediates required for energy production, biosynthesis, and redox balance, ultimately leading to cell growth inhibition and apoptosis.

Data Presentation

In Vitro Efficacy of GAC Inhibitors in TNBC Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of the potent GAC inhibitor CB-839 in various TNBC cell lines. Given that this compound has been shown to have a similar potency to CB-839, these values can be considered indicative of this compound's efficacy.[1]

Cell LineSubtypeIC50 (nM) of CB-839
MDA-MB-231Mesenchymal-like20 - 55
HCC1806Basal-like 120 - 55
HS578TMesenchymal-likePotently Inhibited
TSENot SpecifiedPotently Inhibited

Data sourced from studies on the potent GAC inhibitor CB-839, which has a similar potency to this compound.[2][3]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is designed to measure the effect of this compound on the viability of TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, HCC1806)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed TNBC cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in TNBC cells following treatment with this compound.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 1x and 5x the IC50 value) for 48 hours. Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot for GAC Expression

This protocol is to confirm the presence of the target protein, GAC, in TNBC cell lines.

Materials:

  • TNBC cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GAC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the TNBC cells using RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against GAC overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: Mechanism of action of this compound in TNBC cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed TNBC Cells treat Treat with this compound (or vehicle control) start->treat viability Cell Viability Assay (CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (for GAC) treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant gac_exp Analyze GAC Expression western->gac_exp

Caption: General experimental workflow for evaluating this compound.

Glutaminolysis_Pathway Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Glutamate Glutamate GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH GSH Glutathione (GSH) Glutamate->GSH NPs Nucleotide & Amino Acid Precursors Glutamate->NPs aKG α-Ketoglutarate TCA TCA Cycle aKG->TCA GAC->Glutamate GDH->aKG This compound This compound This compound->GAC

Caption: The glutaminolysis pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for UPGL00004 in Glutamine Addiction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a strong dependence on glutamine for survival and proliferation, a phenomenon termed "glutamine addiction."[1][2][3] This reliance is often facilitated by the overexpression of glutaminase C (GAC), a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key metabolite that fuels the tricarboxylic acid (TCA) cycle and supports various biosynthetic processes.[4][5][6] UPGL00004 is a potent and selective allosteric inhibitor of GAC, offering a valuable tool for studying and potentially targeting glutamine addiction in cancer.[4][7] These application notes provide detailed protocols for utilizing this compound in preclinical cancer research.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell LinesReference
GAC IC50 29 nMRecombinant GAC[4][6]
Cell Growth IC50 70 nMMDA-MB-231 (Triple-Negative Breast Cancer)[4]
129 nMHS578T (Triple-Negative Breast Cancer)[4]
262 nMTSE (Triple-Negative Breast Cancer)[4]
In Vivo Efficacy of this compound in Combination with Bevacizumab
Animal ModelTreatmentDosing ScheduleOutcomeReference
Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX)This compound (1 mg/kg) + Bevacizumab (2.5 mg/kg)Intraperitoneal injection every other day for 4 weeksComplete prevention of detectable tumor size increase[4][6]

Signaling Pathways and Experimental Workflows

Glutamine_Metabolism_and_UPGL00004_Inhibition cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra ASCT2 Transporter Glutamate_cyto Glutamate Glutamine_intra->Glutamate_cyto Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito GSH Glutathione (GSH) (Redox Balance) Glutamate_cyto->GSH Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito Hydrolysis GAC Glutaminase C (GAC) aKG α-Ketoglutarate Glutamate_mito->aKG Glutamate Dehydrogenase TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA This compound This compound This compound->GAC Allosteric Inhibition

Caption: Mechanism of this compound action in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Lines (e.g., MDA-MB-231) B Treat with this compound (Dose-Response) A->B C Cell Viability Assay (e.g., MTT Assay) B->C E Glutaminase Activity Assay B->E F Western Blot (mTOR Pathway) B->F D Determine IC50 C->D G Establish Patient-Derived Xenografts (PDX) H Treat with this compound +/- Bevacizumab G->H I Monitor Tumor Growth H->I J Assess Treatment Efficacy I->J

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the IC50 of this compound in cancer cell lines.

Materials:

  • This compound

  • Triple-negative breast cancer cell lines (e.g., MDA-MB-231, HS578T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Glutaminase Activity Assay

This protocol measures the activity of GAC in cell lysates following treatment with this compound.

Materials:

  • This compound

  • Cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Glutaminase assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 0.2 mM EDTA)

  • L-glutamine solution (20 mM)

  • Glutamate dehydrogenase

  • NAD+

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Culture cancer cells and treat with various concentrations of this compound for a specified time.

  • Harvest the cells and prepare cell lysates using lysis buffer.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add 50 µg of cell lysate to each well.

  • Prepare a reaction mixture containing glutaminase assay buffer, 20 mM L-glutamine, 1 mM NAD+, and 1 U/mL glutamate dehydrogenase.

  • Add the reaction mixture to each well to initiate the reaction.

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C using a microplate reader. The rate of increase in absorbance is proportional to the glutaminase activity.

  • Calculate the glutaminase activity and compare the activity in treated versus untreated cells.

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines the use of this compound in a triple-negative breast cancer PDX model, in combination with bevacizumab.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Triple-negative breast cancer patient-derived tumor tissue

  • This compound

  • Bevacizumab

  • Vehicle solution (e.g., DMSO, saline)

  • Calipers for tumor measurement

Procedure:

  • Surgically implant small fragments of patient-derived triple-negative breast cancer tissue subcutaneously into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, bevacizumab alone, this compound + bevacizumab).

  • Prepare the treatment solutions. Dissolve this compound in a suitable vehicle for intraperitoneal injection. Bevacizumab is typically available in a solution for injection.

  • Administer this compound (1 mg/kg) and bevacizumab (2.5 mg/kg) via intraperitoneal injection every other day for 4 weeks.

  • Measure the tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Plot the tumor growth curves for each treatment group to evaluate the efficacy of the treatments.

Western Blot for mTOR Signaling Pathway

This protocol can be used to assess the effect of this compound on the mTOR signaling pathway, a key downstream effector of glutamine metabolism.

Materials:

  • This compound-treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate 20-30 µg of protein from each cell lysate on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies against total proteins and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

References

Application Note: Measuring Glutaminase C (GAC) Inhibition with UPGL0004

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glutaminase C (GAC) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1][2] As the first and rate-limiting step in glutaminolysis, GAC plays a critical role in cellular metabolism, particularly in cancer cells which often exhibit a state of "glutamine addiction" to fuel the tricarboxylic acid (TCA) cycle and support rapid proliferation.[2][3][4] The upregulation of GAC is observed in numerous cancer types, making it a compelling therapeutic target.[1][3][5] UPGL0004 is a potent allosteric inhibitor of GAC, belonging to the BPTES/CB-839 class of inhibitors, which bind to a site distinct from the active site and stabilize an inactive conformation of the enzyme.[6][7] This application note provides a detailed protocol for measuring the inhibitory activity of UPGL0004 on GAC using a coupled-enzyme biochemical assay.

Principle of the Assay

The activity of GAC is determined by a coupled-enzyme assay. GAC first catalyzes the conversion of glutamine to glutamate. Subsequently, glutamate dehydrogenase (GDH) utilizes glutamate as a substrate, converting it to α-ketoglutarate. This reaction is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the GAC activity. The inhibitory effect of UPGL0004 is quantified by measuring the reduction in GAC activity in the presence of the compound.

Data Presentation

The potency of GAC inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While specific IC50 values for UPGL0004 should be determined experimentally, it is characterized as a potent inhibitor of GAC.[6][7] Experimental results should be tabulated for clear comparison of inhibitory activities at various concentrations.

CompoundConcentration (nM)% GAC InhibitionIC50 (nM)
UPGL0004User-definedUser-measuredUser-calculated
BPTES (Control)User-definedUser-measuredUser-calculated

Table 1: Example data structure for GAC inhibition assay results. Researchers should fill in the data based on their experimental findings.

Experimental Protocols

Materials and Reagents
  • Recombinant human GAC

  • UPGL0004

  • BPTES (positive control inhibitor)

  • L-Glutamine

  • Tris-HCl buffer (pH 8.5)

  • Potassium phosphate (KH2PO4)

  • EDTA

  • NAD+

  • Glutamate Dehydrogenase (GDH)

  • DMSO (for dissolving compounds)

  • 96-well microplate, UV-transparent

  • Microplate reader with 340 nm absorbance detection

Assay Buffer Preparation

Prepare a fresh assay buffer containing 50 mM Tris-HCl (pH 8.5), 150 mM KH2PO4, and 0.2 mM EDTA.

Compound Preparation
  • Prepare a stock solution of UPGL0004 (e.g., 10 mM) in DMSO.

  • Prepare a stock solution of the control inhibitor, BPTES (e.g., 10 mM), in DMSO.

  • Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

GAC Inhibition Assay Protocol
  • Enzyme Preparation : Dilute the recombinant GAC in assay buffer to the desired working concentration (e.g., 50 nM). Keep the enzyme on ice.

  • Assay Reaction Setup : In a 96-well plate, add the following components in the specified order:

    • Assay Buffer

    • UPGL0004 or control inhibitor at various concentrations. For the no-inhibitor control, add an equivalent volume of assay buffer with the same final DMSO concentration.

    • GAC enzyme solution.

  • Pre-incubation : Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Prepare a substrate mix containing L-Glutamine (final concentration, e.g., 20 mM), NAD+ (final concentration, e.g., 1 mM), and GDH (final concentration, e.g., 1 U/mL) in assay buffer.

  • Add the substrate mix to all wells to initiate the reaction.

  • Kinetic Measurement : Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes at a controlled temperature (e.g., 25°C).

  • Data Analysis :

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

GAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (Glutamine, NAD+), and Inhibitors (UPGL0004) Plate_Setup Add Buffer, Inhibitor, and GAC to 96-well plate Reagents->Plate_Setup Enzyme Dilute Recombinant GAC and GDH Enzyme->Plate_Setup Pre-incubation Incubate for 15 min at Room Temperature Plate_Setup->Pre-incubation Initiation Add Substrate Mix (Glutamine, NAD+, GDH) Pre-incubation->Initiation Measurement Kinetic Reading at 340 nm Initiation->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Experimental workflow for the GAC inhibition assay.

GAC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gac GAC Activity cluster_downstream Downstream Metabolic Fate c-Myc c-Myc GAC GAC c-Myc->GAC Upregulates Expression NF-kB NF-kB NF-kB->GAC Upregulates Expression Rho_GTPases Rho_GTPases Rho_GTPases->GAC Upregulates Activity Glutamate Glutamate GAC->Glutamate Catalyzes Glutamine Glutamine Glutamine->GAC Substrate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Feeds into Biosynthesis Biosynthesis (e.g., Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis Provides Precursors UPGL0004 UPGL0004 UPGL0004->GAC Inhibits

Caption: Simplified GAC signaling and metabolic pathway.

References

Application Notes and Protocols for UPGL00004 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound UPGL00004 is not publicly available. The following application notes and protocols are based on established methodologies for the in vitro characterization of novel therapeutic compounds, particularly in the context of cancer research. Researchers should adapt these guidelines based on the specific characteristics of this compound and their experimental objectives.

Introduction

The in vitro evaluation of novel therapeutic candidates is a critical phase in drug discovery and development.[1][2] These studies provide essential insights into a compound's efficacy, potency, and mechanism of action in a controlled cellular environment. Determining the optimal treatment duration is a key parameter that can significantly influence experimental outcomes. Short-term exposures may be sufficient to observe acute effects on signaling pathways, while longer-term treatments are often necessary to assess impacts on cell viability, proliferation, and the induction of apoptosis.[3] The selection of treatment duration should be guided by the compound's mechanism of action and the doubling time of the cell line being investigated.[4][5]

Key Considerations for Treatment Duration

  • Mechanism of Action: Compounds that target specific phases of the cell cycle may require incubation for a period equivalent to at least one full cell cycle to observe a significant effect.[5] In contrast, inhibitors of signaling kinases may elicit measurable changes in protein phosphorylation within minutes to hours.

  • Cell Line Doubling Time: The rate of cell proliferation will influence the appropriate duration for viability and cytotoxicity assays. A common practice is to allow for at least two cell divisions during the treatment period to accurately assess anti-proliferative effects.[6]

  • Compound Stability: The chemical half-life of a compound in culture media can affect its activity over time.[5] For compounds with low stability, media changes with fresh compound may be required during long-term incubations.

  • Desired Endpoint: Assays measuring early signaling events, such as protein phosphorylation, typically require shorter treatment times (e.g., 15 minutes to 4 hours). In contrast, endpoints like cell death or changes in protein expression often necessitate longer exposures (e.g., 24 to 72 hours or more).[3][4]

Data Presentation: Efficacy of this compound

The following tables are templates for summarizing the quantitative data from in vitro experiments with this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 240.1
1
10
480.1
1
10
720.1
1
10
HT-29 240.1
1
10
480.1
1
10
720.1
1
10

Table 2: Modulation of Signaling Proteins by this compound (Western Blot)

Target ProteinTreatment DurationThis compound Concentration (µM)Fold Change in Expression (Normalized to Control)
p-Akt (Ser473) 1 hour1
10
4 hours1
10
Total Akt 24 hours1
10
Cleaved PARP 24 hours1
10
48 hours1
10

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.[7][9]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Analysis of Protein Expression by Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to investigate changes in signaling pathways.[11][12]

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time periods (e.g., 1, 4, 24 hours).

  • Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS.[11] Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.[11] Transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis CellCulture 1. Seed Cells (e.g., 96-well or 6-well plates) Incubate1 2. Incubate 24h (Allow attachment) CellCulture->Incubate1 AddCompound 3. Add this compound (Varying Concentrations) Incubate1->AddCompound Incubate2 4. Incubate (Varying Durations: e.g., 24h, 48h, 72h) AddCompound->Incubate2 Viability 5a. Viability Assay (e.g., MTT) Incubate2->Viability Lysis 5b. Cell Lysis for Western Blot Incubate2->Lysis Readout 6a. Measure Absorbance Viability->Readout Western 6b. Western Blot Protocol Lysis->Western Analysis 7. Calculate IC50 & Analyze Protein Expression Readout->Analysis Western->Analysis

Caption: Experimental workflow for evaluating this compound.

G receptor receptor pathway_protein pathway_protein inhibitor inhibitor cellular_response cellular_response RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K This compound This compound Akt Akt This compound->Akt inhibits? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway.

References

Troubleshooting & Optimization

optimizing UPGL00004 concentration for cell viability assay

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, UPGL00004, as a representative guide for optimizing the concentration of a novel substance for cell viability assays. The data and signaling pathways presented are illustrative examples.

Compound Profile: this compound (Hypothetical)

This compound is a novel, potent, and selective small molecule inhibitor of the pro-survival kinase, Kinase-X. Kinase-X is frequently overexpressed in various cancer types and plays a crucial role in promoting cell proliferation and inhibiting apoptosis. By targeting Kinase-X, this compound is expected to induce cancer cell death.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

1. What is the recommended starting concentration range for this compound in a cell viability assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series from 100 µM down to 1 nM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) of the compound.

2. Which cell viability assay is most suitable for testing this compound?

The choice of assay depends on the expected mechanism of action of this compound and the research question. Here are a few common options:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used and cost-effective for initial screening.

  • ATP-based Luminescent Assays: These assays measure the level of ATP in viable cells and are generally more sensitive than MTT/XTT assays.[1][2]

  • Real-time Glo Assays: These are non-lytic assays that allow for the continuous monitoring of cell viability over time from the same well.[2]

  • Apoptosis Assays (e.g., Caspase-Glo): If this compound is expected to induce apoptosis, a specific apoptosis assay can provide more mechanistic insights.

For initial IC50 determination, an ATP-based luminescent assay is recommended due to its high sensitivity and broad dynamic range.

3. My dose-response curve for this compound is flat, showing no effect on cell viability. What could be the reason?

There are several potential reasons for a flat dose-response curve:

  • Compound Insolubility: this compound may not be soluble in the culture medium at the tested concentrations. Ensure the final DMSO concentration is below a non-toxic level (typically <0.5%).

  • Incorrect Concentration Range: The effective concentration might be higher than the tested range. Consider testing up to 200 µM.

  • Cell Line Resistance: The chosen cell line may not express the target (Kinase-X) or may have redundant survival pathways.

  • Compound Inactivity: The compound may not be active against the chosen cell line.

  • Assay Interference: The compound may interfere with the assay chemistry. Run a control with the compound in cell-free media.

4. I am observing high variability between replicate wells. How can I improve the consistency of my results?

High variability can be caused by several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding.

  • Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth.[3][4] To mitigate this, fill the perimeter wells with sterile PBS or media without cells.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

  • Compound Precipitation: Visually inspect the wells for any signs of compound precipitation after addition.

5. How long should I treat the cells with this compound before performing the viability assay?

The optimal treatment duration depends on the compound's mechanism of action and the cell doubling time. A common starting point is to treat for 48 to 72 hours. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h Treatment
HCT116Colon Carcinoma0.5
A549Lung Carcinoma1.2
MCF7Breast Adenocarcinoma2.5
U-87 MGGlioblastoma5.8
PC-3Prostate Adenocarcinoma> 50
Table 2: Comparison of Common Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT Measures mitochondrial reductase activity.Inexpensive, widely used.Endpoint assay, requires a solubilization step, can overestimate viability.[1]
XTT Similar to MTT, but produces a water-soluble formazan.Higher sensitivity than MTT, no solubilization step.Endpoint assay, can overestimate viability.[1]
ATP-based Luminescent Quantifies ATP in viable cells using luciferase.Highly sensitive, fast, suitable for high-throughput screening.Requires cell lysis, more expensive.[1][2]
Real-time Glo Measures reductase activity of viable cells over time.Non-lytic, allows for kinetic studies.More expensive.[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well.[6]

  • Incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: ATP-based Luminescent Cell Viability Assay
  • Follow steps 1-4 from the MTT protocol.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of the luminescent cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds Kinase-X Kinase-X GF Receptor->Kinase-X Activates Downstream Signaling Downstream Signaling Kinase-X->Downstream Signaling Phosphorylates This compound This compound This compound->Kinase-X Inhibits Transcription Factors Transcription Factors Downstream Signaling->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Promotes

Caption: Hypothetical signaling pathway of this compound.

start Start: Optimizing this compound Concentration cell_seeding 1. Determine Optimal Cell Seeding Density start->cell_seeding dose_range 2. Initial Broad Dose-Response (1 nM - 100 µM) cell_seeding->dose_range time_course 3. Time-Course Experiment (24, 48, 72h) dose_range->time_course ic50_determination 4. Narrow-Range Dose-Response for IC50 time_course->ic50_determination validate 5. Validate with a Secondary Assay (e.g., Apoptosis) ic50_determination->validate end End: Optimized Protocol validate->end start Problem Encountered no_effect No effect on cell viability? start->no_effect high_variability High variability between replicates? start->high_variability no_effect->high_variability No check_solubility Check compound solubility and concentration no_effect->check_solubility Yes check_seeding Review cell seeding protocol high_variability->check_seeding Yes check_cell_line Verify target expression in cell line check_solubility->check_cell_line check_edge_effects Address plate edge effects check_seeding->check_edge_effects

References

potential off-target effects of UPGL00004

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of UPGL00004 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] It binds to an allosteric site on the GAC tetramer, stabilizing an inactive conformation and preventing its catalytic activity.[1][4][5] This inhibition blocks the conversion of glutamine to glutamate, a crucial step for anaplerosis in many cancer cells.[1]

Q2: What is the reported potency of this compound?

A2: this compound has a reported IC50 of 29 nM and a Kd of 27 nM for recombinant human GAC.[2][6]

Q3: Is this compound selective for GAC?

A3: this compound is reported to be a selective inhibitor of GAC, which is an isoform of Glutaminase 1 (GLS1). It is noted to be inactive against the GLS2 isoform.[4] However, a comprehensive screening of this compound against a broad panel of kinases and other enzymes to fully characterize its off-target profile is not publicly available.

Q4: What are the known downstream cellular effects of this compound treatment?

A4: Inhibition of GAC by this compound leads to a decrease in intracellular glutamate levels and downstream metabolites of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate.[7][8] This can result in reduced cancer cell proliferation, particularly in glutamine-dependent cell lines.[1][2][3]

Q5: Has this compound shown in vivo efficacy?

A5: In preclinical xenograft models of triple-negative breast cancer, this compound has demonstrated tumor growth suppression, particularly when used in combination with the anti-angiogenic agent bevacizumab.[4][6]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent IC50 values in cell-based assays Cell line variability (glutamine dependence)Ensure the cell line used is known to be glutamine-dependent. Test a panel of cell lines to identify sensitive and resistant models.
Assay durationOptimize the incubation time with this compound. A 72-hour incubation is a common starting point for proliferation assays.
Serum concentration in mediaGlutamine levels in fetal bovine serum (FBS) can affect inhibitor potency. Consider using dialyzed FBS or glutamine-free media supplemented with a known concentration of glutamine.
Lack of cellular activity despite potent enzymatic inhibition Poor cell permeabilityAlthough this compound is orally active, ensure adequate cellular uptake in your specific cell line. This can be assessed by measuring intracellular drug concentration via LC-MS/MS.
Presence of drug efflux pumpsSome cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can reduce intracellular drug concentration. Co-incubation with an efflux pump inhibitor can help diagnose this issue.
Observed cytotoxicity at high concentrations unrelated to GAC inhibition Potential off-target effectsHigh concentrations of any small molecule can lead to off-target toxicity.[2] It is crucial to determine the therapeutic window of this compound in your model system. Perform a dose-response curve and correlate the phenotypic effects with on-target GAC inhibition (i.e., measurement of glutamate levels). Consider performing a broad off-target screening to identify potential unintended targets.
Variability in in vivo efficacy studies Poor pharmacokinetic properties in the chosen animal modelPerform pharmacokinetic studies to determine the optimal dosing regimen and route of administration to achieve and maintain therapeutic concentrations at the tumor site.
Tumor model heterogeneityEnsure the use of a well-characterized and appropriate in vivo model. For example, patient-derived xenograft (PDX) models of glutamine-dependent cancers may be more relevant.[6]

Data Summary

Table 1: In Vitro Potency of this compound and Related GAC Inhibitors

Compound GAC IC50 (nM) GAC Kd (nM) Reference
This compound2927[2][6]
CB-8393026[4][6]
BPTES>100070[4][6]

Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line This compound IC50 (nM) Reference
MDA-MB-23170[2][3]
HS578T129[2][3]
TSE262[2][3]

Experimental Protocols

1. Glutaminase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methodologies described for assaying GAC activity.[4][9]

  • Reagents:

    • Recombinant human GAC enzyme

    • L-Glutamine

    • Tris-HCl buffer (pH 8.5)

    • Potassium phosphate

    • NAD+

    • Glutamate dehydrogenase (GDH)

    • This compound (or other inhibitors) dissolved in DMSO

    • 96-well UV-transparent microplate

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, potassium phosphate, NAD+, and GDH.

    • Add varying concentrations of this compound (typically from 1 nM to 10 µM) to the wells. Include a DMSO-only control.

    • Add the GAC enzyme to all wells except for the no-enzyme control.

    • Initiate the reaction by adding L-glutamine.

    • Immediately measure the absorbance at 340 nm (for NADH production) at regular intervals (e.g., every minute for 30 minutes) using a microplate reader.

    • Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.

  • Materials:

    • Glutamine-dependent cancer cell line (e.g., MDA-MB-231)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • 96-well white, clear-bottom tissue culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO-only vehicle control.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours (or an optimized time course) at 37°C in a humidified CO2 incubator.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

GAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito GAC Glutaminase C (GAC) (Active Tetramer) Glutamine_mito->GAC Glutamate Glutamate GAC->Glutamate Hydrolysis GAC_inactive GAC (Inactive Tetramer) GAC->GAC_inactive Stabilization of inactive state aKG α-Ketoglutarate Glutamate->aKG TCA_Cycle TCA Cycle aKG->TCA_Cycle This compound This compound This compound->GAC Allosteric Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start Start: Characterize This compound Biochemical_Screen Biochemical Screens (e.g., Kinase Panel) Start->Biochemical_Screen Cell_Based_Screen Cell-Based Screens (e.g., Cellular Thermal Shift Assay) Start->Cell_Based_Screen Data_Analysis Data Analysis and Hit Identification Biochemical_Screen->Data_Analysis Cell_Based_Screen->Data_Analysis Hit_Validation Hit Validation (Dose-response, orthogonal assays) Data_Analysis->Hit_Validation Mechanism_Deconvolution Mechanism of Action Deconvolution Hit_Validation->Mechanism_Deconvolution SAR Structure-Activity Relationship (SAR) Studies Mechanism_Deconvolution->SAR Outcome Refined understanding of This compound selectivity profile SAR->Outcome

Caption: Recommended workflow for assessing off-target effects.

References

cell culture conditions for reproducible UPGL00004 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UPGL00004. This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible results by providing detailed troubleshooting guides and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended cell culture conditions for this compound?

A1: While optimal conditions can be cell line-specific, the following general guidelines for human cancer cell lines should provide a robust starting point for this compound.

ParameterRecommendationNotes
Base Medium DMEM or RPMI-1640Test both to determine which supports optimal growth.
Serum 10% Fetal Bovine Serum (FBS)FBS is a critical source of growth factors but can be a major source of variability.[1][2]
Supplements L-Glutamine, Penicillin-StreptomycinStandard supplements to support cell health and prevent contamination.
Temperature 37°CMaintain a stable temperature for consistent growth.[3]
CO₂ Level 5%Essential for maintaining the pH of the culture medium.[3]
Subculture When cells reach 80-90% confluency.Avoid letting cells become over-confluent.

Q2: My this compound cells are growing slowly. What could be the cause?

A2: Slow cell growth can be attributed to several factors:

  • Suboptimal Media: Ensure your media formulation, including supplements, is correct.[4]

  • Incubator Conditions: Verify the temperature and CO₂ levels in your incubator.[3]

  • Cell Health: The initial viability of the cells upon thawing might be low.

  • Mycoplasma Contamination: This is a common issue that can affect cell growth without other visible signs like turbidity.[5][6]

Q3: Why is it critical to keep the passage number of this compound low?

A3: A "passage number" refers to the number of times a cell line has been subcultured.[7] With increasing passage number, cell lines can undergo significant changes:

  • Genetic Drift: Continuous culturing can lead to genetic mutations, altering the characteristics of the cell line.[8][9]

  • Phenotypic Changes: High-passage cells may exhibit altered morphology, growth rates, and responses to stimuli compared to low-passage cells.[7][8] This can severely impact the reproducibility of your experiments. It is generally recommended to use cells below passage 20 for consistency.

Q4: How can I be sure that my this compound cells are authentic and not cross-contaminated?

A4: Cell line misidentification and cross-contamination are widespread problems in research.[5][10] To ensure the authenticity of your this compound cells, regular testing is crucial. Short Tandem Repeat (STR) profiling is the standard method for authenticating human cell lines.[8][11] It is advisable to test your cell line upon receipt, before cryopreservation, and at regular intervals during experimentation.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Inconsistent results are a major challenge in cell-based assays. The following table outlines potential causes and solutions.

Potential CauseRecommended Action
Serum Variability Serum composition varies between batches, impacting cell growth and behavior.[1][2][12] Test new serum lots before use and purchase a large quantity of a single lot for long-term studies.[12]
High Passage Number Cells at high passage numbers can have altered characteristics.[7] Always use cells within a defined, low-passage number range. Create a master cell bank at a low passage to ensure a consistent supply.[5]
Inconsistent Protocols Minor deviations in experimental protocols can lead to significant variability. Ensure all lab members follow standardized and well-documented protocols.[13]
Mycoplasma Contamination Mycoplasma can alter cellular functions without visible signs of contamination. Regularly test your cultures for mycoplasma using PCR or other sensitive methods.
Issue 2: Microbial Contamination

Contamination can compromise your experiments and lead to the loss of valuable cells.

Type of ContaminationIdentificationPrevention and Solution
Bacteria/Yeast The culture medium appears turbid, and a change in pH (indicated by the phenol red in the medium) may be observed.Strictly follow aseptic techniques.[3][11] If contamination occurs, discard the culture and thoroughly disinfect the incubator and biosafety cabinet.
Mycoplasma No visible signs in the culture. It can only be detected through specific tests (e.g., PCR, ELISA).Regularly test all cell lines for mycoplasma.[5] Quarantine new cell lines until they are confirmed to be mycoplasma-free.
Cross-Contamination One cell line is overgrown by another, often more aggressive, cell line (like HeLa).Authenticate your cell lines regularly using STR profiling.[11] Never work with more than one cell line at a time in the biosafety cabinet.[13]

Experimental Protocols

Protocol 1: Cryopreservation of this compound Cells

Properly freezing cells is crucial for long-term storage and maintaining a low-passage stock.

  • Grow this compound cells to late-log phase (80-90% confluency).

  • Trypsinize the cells and collect them in a sterile centrifuge tube.

  • Centrifuge the cell suspension and discard the supernatant.

  • Resuspend the cell pellet in a cold cryopreservation medium (e.g., 90% FBS, 10% DMSO).

  • Aliquot the cell suspension into cryovials.

  • Use a controlled-rate freezing container to slowly cool the vials to -80°C.

  • Transfer the vials to liquid nitrogen for long-term storage.

Protocol 2: Thawing of Cryopreserved this compound Cells
  • Rapidly thaw the cryovial in a 37°C water bath.

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge the cells to remove the cryopreservation medium.

  • Resuspend the cell pellet in fresh, complete growth medium.

  • Transfer the cell suspension to a culture flask and place it in a 37°C, 5% CO₂ incubator.

  • Change the medium the next day to remove any residual DMSO and dead cells.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_0 Cell Culture Preparation cluster_1 Experiment cluster_2 Data Acquisition cluster_3 Analysis Thaw Thaw this compound Culture Culture and Expand Thaw->Culture Harvest Harvest Cells Culture->Harvest Seed Seed Cells in Assay Plates Harvest->Seed Treat Treat with Compounds Seed->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., Viability, Gene Expression) Incubate->Assay Read Read Plate/Acquire Data Assay->Read Analyze Analyze Data Read->Analyze Report Report Results Analyze->Report

A generalized workflow for conducting experiments with this compound.

Signaling_Pathway Hypothetical Signaling Pathway in this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

A representative signaling pathway that may be active in this compound.

References

troubleshooting inconsistent UPGL00004 experimental data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent experimental data with UPGL00004.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2] It binds to a site distinct from the glutamate binding site, regulating the enzyme's activity.[2][3] By inhibiting GAC, this compound disrupts the conversion of glutamine to glutamate, a crucial step for the proliferation of many cancer cells, particularly those exhibiting "glutamine addiction".[2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Improper storage can lead to compound degradation and inconsistent experimental results.

Q3: What are the reported IC50 and Kd values for this compound?

The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays.

Parameter Value Assay Conditions Reference
IC50 (enzymatic) 29 nMRecombinant human GAC, stimulated by inorganic phosphate.[1][2]
Kd 27 nMDirect binding to recombinant GAC, measured by fluorescence quenching.[1][2]
IC50 (cellular) 70 nMMDA-MB-231 triple-negative breast cancer cells.[1]
129 nMHS578T triple-negative breast cancer cells.[1]
262 nMTSE cells.[1]

Q4: How does this compound compare to other GAC inhibitors like BPTES and CB-839?

This compound is a more potent inhibitor of GAC than BPTES and has a similar potency to CB-839 in enzymatic assays.[2][3] All three compounds occupy the same allosteric binding site on GAC.[2][3]

Compound GAC IC50 (nM) GAC Kd (nM)
This compound 2927
CB-839 30 (assay dependent)26
BPTES 37170

Data compiled from multiple sources.[2][4]

Troubleshooting Inconsistent Experimental Data

Inconsistent data when using this compound can arise from several factors related to compound handling, assay conditions, and biological variability. This guide provides a structured approach to troubleshooting.

Problem Area 1: Reagent and Compound Integrity
Potential Issue Recommended Action
Degraded this compound - Verify storage conditions and duration. - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles.
Impure or incorrect compound - Confirm the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR).
Instability of GAC enzyme - Avoid prolonged pre-incubation of the recombinant GAC enzyme, as this can reduce its stability.[2] - Use freshly prepared or properly stored enzyme aliquots.
Problem Area 2: Assay Conditions and Protocol
Potential Issue Recommended Action
Variable IC50 values in enzymatic assays - Standardize all assay parameters: enzyme concentration, substrate (glutamine) concentration, and inorganic phosphate concentration (which stimulates GAC activity).[2] - Ensure consistent incubation times. Note that some reported IC50 values for similar compounds vary based on pre-incubation times.[2]
Discrepancies between enzymatic and cell-based assays - Consider factors affecting compound activity in cells: cell permeability, efflux pumps, and cellular metabolism of this compound. - Evaluate the expression levels of GAC in your cell line.
Inconsistent results in cell-based assays - Ensure consistent cell seeding density and growth phase. - Monitor for and regularly test for mycoplasma contamination. - Verify the expression of different glutaminase isozymes (e.g., GAC, KGA, GLS2) in your cell model, as expression can vary and potentially lead to compensation.[5]
False positives in high-throughput screening - To rule out non-specific inhibition by compound aggregation, include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer as a control.[6] - Use orthogonal assays to confirm hits, for example, by testing for inhibition of downstream enzymes in a coupled assay system.[6]

Experimental Protocols

General Protocol for GAC Enzymatic Assay

This protocol is a generalized procedure based on common practices for assessing GAC inhibition.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), a salt (e.g., KCl), and a phosphate source to activate GAC.

    • Prepare a solution of recombinant human GAC enzyme.

    • Prepare a solution of L-glutamine (substrate).

  • Assay Procedure :

    • Add the reaction buffer to the wells of a microplate.

    • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

    • Add the GAC enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding L-glutamine.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection :

    • The product of the GAC reaction is glutamate. The amount of glutamate can be measured using a coupled enzyme assay that produces a detectable signal (e.g., fluorescent or colorimetric). A common method is to use glutamate dehydrogenase (GDH), which oxidizes glutamate and reduces NAD+ to NADH, and then measure the change in absorbance or fluorescence.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

General Protocol for Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on cancer cell proliferation.

  • Cell Culture :

    • Culture the desired cancer cell line (e.g., MDA-MB-231) in the appropriate growth medium and conditions.

  • Assay Procedure :

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • The next day, treat the cells with serial dilutions of this compound or a vehicle control.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Detection :

    • Assess cell viability/proliferation using a suitable method, such as a resazurin-based assay (e.g., alamarBlue), a tetrazolium salt-based assay (e.g., MTT or WST-1), or a luciferase-based assay that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis :

    • Calculate the percent inhibition of proliferation for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

GAC_Signaling_Pathway Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Substrate Glutamate Glutamate TCA_Cycle TCA Cycle (Anaplerosis) Glutamate->TCA_Cycle GAC->Glutamate Catalysis This compound This compound This compound->GAC Allosteric Inhibition Proliferation Cancer Cell Proliferation TCA_Cycle->Proliferation Supports

Caption: this compound allosterically inhibits GAC, blocking glutamine metabolism and cancer cell proliferation.

Troubleshooting_Workflow start Inconsistent This compound Data check_compound Verify Compound Integrity - Storage - Fresh Aliquots - Purity start->check_compound check_enzyme Check GAC Stability - Avoid long pre-incubation - Fresh enzyme check_compound->check_enzyme check_assay Review Assay Protocol - Consistent parameters? - Correct controls? check_enzyme->check_assay enzymatic_specifics Enzymatic Assay: - Standardize [Phosphate] - Consistent incubation time check_assay->enzymatic_specifics Enzymatic cellular_specifics Cell-based Assay: - Check cell health & density - Verify GAC expression check_assay->cellular_specifics Cellular further_investigation Further Investigation - Orthogonal assays - Isozyme expression analysis check_assay->further_investigation Protocol OK resolve Data Consistent enzymatic_specifics->resolve cellular_specifics->resolve further_investigation->resolve

Caption: A logical workflow for troubleshooting inconsistent this compound experimental data.

References

Technical Support Center: UPGL00004 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of UPGL00004, a potent allosteric inhibitor of glutaminase C (GAC), in cancer cell experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Guide 1: Inconsistent Results in GAC Activity Assays

Question: My in vitro GAC activity assay is showing high variability between replicates when using this compound. What could be the cause?

Answer: Variability in GAC activity assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Reagent Preparation and Handling:

    • Inhibitor Stock: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration. Perform serial dilutions to working concentrations immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

    • Enzyme Stability: Recombinant GAC can be unstable. Ensure it is stored correctly and handled on ice. Thaw enzyme preparations slowly and avoid vigorous vortexing.

    • Assay Buffer: The assay buffer should be at room temperature before starting the assay to ensure optimal enzyme activity.[1]

  • Assay Conditions:

    • Incubation Time: Pre-incubation of the enzyme with the inhibitor can be critical. The reported IC50 value for this compound was determined after a 4-hour pre-incubation with recombinant GAC.[2] Shorter or inconsistent pre-incubation times can lead to variability.

    • Phosphate Concentration: GAC activity is activated by phosphate. Ensure the phosphate concentration in your assay buffer is consistent and optimal for your experimental setup.

    • Substrate Concentration: Using a glutamine concentration that is too high can lead to substrate inhibition.[3] Determine the optimal glutamine concentration for your specific assay conditions.

  • Plate Reader and Detection:

    • Wavelength Settings: Double-check that the plate reader is set to the correct excitation and emission wavelengths for your detection method (e.g., NADH production).[1]

    • Plate Type: Use appropriate microplates for your assay (e.g., black plates for fluorescence-based assays to minimize crosstalk).[4]

    • Bubbles: Ensure there are no air bubbles in the wells, as they can interfere with absorbance or fluorescence readings.[5]

Logical Troubleshooting Flow for GAC Activity Assay:

GAC_Troubleshooting start High Variability in GAC Assay reagent Check Reagent Preparation start->reagent conditions Verify Assay Conditions reagent->conditions Reagents OK sub_reagent1 Inhibitor solubilization? reagent->sub_reagent1 sub_reagent2 Enzyme stability? reagent->sub_reagent2 sub_reagent3 Buffer temperature? reagent->sub_reagent3 plate_reader Inspect Plate Reader Setup conditions->plate_reader Conditions OK sub_conditions1 Pre-incubation time? conditions->sub_conditions1 sub_conditions2 Phosphate concentration? conditions->sub_conditions2 sub_conditions3 Substrate concentration? conditions->sub_conditions3 end_node Consistent Results plate_reader->end_node Setup OK sub_plate_reader1 Correct wavelengths? plate_reader->sub_plate_reader1 sub_plate_reader2 Appropriate plate? plate_reader->sub_plate_reader2 sub_plate_reader3 Air bubbles? plate_reader->sub_plate_reader3

Caption: Troubleshooting flowchart for GAC activity assays.

Guide 2: Unexpectedly Low Efficacy in Cell Proliferation Assays

Question: this compound is not inhibiting the proliferation of my cancer cell line as expected based on published IC50 values. Why might this be?

Answer: Several factors can influence the apparent efficacy of this compound in cell-based assays.

  • Cell Line-Specific Factors:

    • GAC Expression: Confirm that your cell line expresses GAC at a sufficient level. Low GAC expression will naturally lead to reduced sensitivity.

    • Metabolic Plasticity: The cancer cell line you are using may have the ability to switch to alternative metabolic pathways to compensate for GAC inhibition, such as pyruvate carboxylation or fatty acid oxidation.[6]

    • Intrinsic Resistance: Some cell lines may have intrinsic resistance mechanisms, such as high expression of the glutaminase isozyme GLS2, which is less sensitive to certain inhibitors.

  • Experimental Conditions:

    • Culture Medium Composition: The composition of the cell culture medium can significantly impact the outcome. For example, high levels of pyruvate in the medium can rescue cells from GAC inhibition.[6]

    • Cell Seeding Density: The number of cells seeded can affect the local nutrient environment and the response to metabolic inhibitors. Optimize cell density to ensure a measurable signal without overcrowding.[4]

    • Duration of Treatment: The inhibitory effect of this compound on cell proliferation is time-dependent. Ensure a sufficient treatment duration (e.g., 72 hours or longer) to observe a significant effect.

  • Compound Stability:

    • Media Stability: While this compound has improved microsomal stability, its stability in cell culture media over several days should be considered.[7]

Experimental Workflow for Investigating Low Efficacy:

Low_Efficacy_Workflow start Low this compound Efficacy check_gac 1. Confirm GAC Expression (Western Blot / qPCR) start->check_gac check_media 2. Analyze Culture Medium (Pyruvate levels) check_gac->check_media optimize_assay 3. Optimize Assay Parameters (Seeding density, duration) check_media->optimize_assay assess_resistance 4. Investigate Resistance (Metabolic profiling, GLS2 expression) optimize_assay->assess_resistance end_node Identify Cause of Low Efficacy assess_resistance->end_node

Caption: Workflow for troubleshooting low this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of acquired resistance to GAC inhibitors like this compound?

A1: While specific studies on acquired resistance to this compound are limited, mechanisms of resistance to the broader class of GAC inhibitors have been identified and are likely relevant. These include:

  • Upregulation of Alternative Anaplerotic Pathways: Cancer cells can compensate for the inhibition of glutaminolysis by upregulating other pathways that feed the TCA cycle. This includes:

    • Pyruvate Carboxylation: The conversion of pyruvate to oxaloacetate.[6]

    • Fatty Acid Oxidation: The breakdown of fatty acids to produce acetyl-CoA.

  • Increased Expression of GLS2: Upregulation of the glutaminase isozyme GLS2, which can be less sensitive to certain allosteric GAC inhibitors, can provide an alternative route for glutamine metabolism.

  • Metabolic Reprogramming: A broader shift in cellular metabolism to reduce the reliance on glutamine.

Q2: What is a reliable method to generate a this compound-resistant cancer cell line?

A2: A common method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.[8]

  • Initial Dosing: Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20-IC30) for a prolonged period.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.

  • Selection and Expansion: At each stage, a subset of cells that survive and proliferate are selected and expanded.

  • Confirmation of Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the successful generation of a resistant line.[8]

Q3: How does inhibition of GAC by this compound affect key signaling pathways in cancer cells?

A3: GAC inhibition and the subsequent disruption of glutamine metabolism can impact several critical signaling pathways that are often dysregulated in cancer:

  • mTORC1 Signaling: Glutamine metabolism is linked to the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.[9][10] Inhibition of GAC can lead to a decrease in mTORC1 activity, thereby suppressing protein synthesis and cell growth.[9]

  • c-Myc Signaling: The oncoprotein c-Myc is a key driver of glutamine metabolism, in part by upregulating the expression of GAC.[7][11] Therefore, inhibiting GAC can counteract some of the pro-proliferative effects of c-Myc.

Signaling Pathway Affected by GAC Inhibition:

GAC_Signaling This compound This compound GAC Glutaminase C (GAC) This compound->GAC inhibits mTORC1 mTORC1 Signaling GAC->mTORC1 Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GAC alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA TCA->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation promotes cMyc c-Myc cMyc->GAC upregulates

Caption: Impact of this compound on key signaling pathways.

Experimental Protocols

Protocol 1: In Vitro GAC Activity Assay

This protocol is adapted from a fluorometric assay for glutaminase activity.

Materials:

  • Recombinant human GAC

  • This compound stock solution (in DMSO)

  • GLS Assay Buffer

  • GLS Substrate (L-glutamine)

  • GLS Developer and Enzyme Mix

  • PicoProbe™

  • Glutamate Standard

  • 96-well black, clear-bottom microplate

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in GLS Assay Buffer.

    • Prepare a glutamate standard curve according to the kit manufacturer's instructions.

    • Prepare the GLS Substrate, Developer, and Enzyme Mix as per the kit protocol.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 50 µL of recombinant GAC (at a final concentration of 50 nM) to each well.

    • Add 2 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

    • Incubate the plate at 37°C for 4 hours.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding 50 µL of the GLS Substrate solution to each well.

    • Immediately add 50 µL of the Developer and Enzyme Mix containing the PicoProbe™.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.

Quantitative Data Summary

Table 1: In Vitro Potency of GAC Inhibitors

CompoundRecombinant GAC IC50 (nM)MDA-MB-231 Cell Growth IC50 (nM)HS578T Cell Growth IC50 (nM)TSE Cell Growth IC50 (nM)Reference
This compound 2970129262[2][10]
CB-839 ~3033--[2][12]
BPTES >10002400--[2][12]

Table 2: Example of Acquired Resistance to a Glutaminase Inhibitor

Cell LineTreatmentFold Change in IC50Potential Resistance MechanismReference
MDA-MB-231CB-839 in pyruvate-supplemented media>100Pyruvate anaplerosis[6]
SUM159PTCB-839 in 3D spheroid culture32Altered metabolism in 3D culture[6]
Hs578TCB-839 in 3D spheroid culture14Altered metabolism in 3D culture[6]

References

Technical Support Center: UPGL00004 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UPGL00004 in in vivo experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to enhance experimental success and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3][4] Many cancer cells exhibit a strong dependence on glutamine for their growth and proliferation, a phenomenon known as "glutamine addiction."[3] GAC catalyzes the conversion of glutamine to glutamate, which is a crucial step for replenishing the tricarboxylic acid (TCA) cycle and for the synthesis of other essential molecules.[2][4] this compound binds to an allosteric site on the GAC tetramer, stabilizing it in an inactive conformation and thereby preventing its catalytic activity.[2][4] This inhibition of glutamine metabolism can lead to a reduction in cancer cell proliferation and tumor growth.[1][2]

Q2: What are the reported in vitro IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for recombinant GAC is approximately 29 nM.[1][3][4] In cell-based assays, the IC50 values for inhibiting the proliferation of different triple-negative breast cancer cell lines are as follows:

  • MDA-MB-231: 70 nM[1][3]

  • HS578T: 129 nM[1][3]

  • TSE cells: 262 nM[1][3]

Q3: Has this compound shown efficacy in vivo?

A3: Yes, this compound has demonstrated significant in vivo efficacy in a patient-derived xenograft (PDX) model of triple-negative breast cancer.[1][3] Notably, its anti-tumor activity was most pronounced when used in combination with bevacizumab, an anti-angiogenic agent.[1][3] In this combination therapy, this compound completely prevented any detectable increase in tumor size during the treatment period.[1]

Q4: How should I store and handle this compound?

A4: For long-term storage, this compound powder should be kept at -20°C.[2] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: I am not observing the expected in vivo efficacy with this compound. What are the potential reasons?

A1: Several factors could contribute to lower-than-expected in vivo efficacy. Consider the following:

  • Suboptimal Formulation or Bioavailability: this compound is soluble in DMSO but has poor solubility in aqueous solutions.[2] An improper vehicle for injection can lead to precipitation of the compound and reduced bioavailability. It is crucial to use a well-established formulation. For intraperitoneal (i.p.) injections, a common formulation involves dissolving this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2]

  • Inadequate Dosing or Dosing Schedule: The reported effective dose in a triple-negative breast cancer PDX model was 1 mg/kg, administered via intraperitoneal injection every other day.[5][6] Ensure your dosing regimen is appropriate for your specific tumor model and experimental goals. A dose-response study may be necessary to determine the optimal dose for your model.

  • Tumor Model Resistance: The "glutamine addiction" of cancer cells can vary between different tumor types and even between individual tumors of the same type. Your tumor model may have alternative metabolic pathways that allow it to bypass the effects of GAC inhibition. Consider analyzing the baseline glutamine metabolism of your tumor model.

  • Monotherapy vs. Combination Therapy: The most significant in vivo efficacy for this compound was observed in combination with bevacizumab.[1][3] The tumor microenvironment plays a critical role in tumor growth, and targeting angiogenesis with bevacizumab may create a more favorable environment for the action of this compound. Consider exploring combination therapies relevant to your cancer model.

Q2: I am observing toxicity in my animal models. How can I mitigate this?

A2: While significant systemic toxicity has not been reported for this compound at effective doses, it is essential to monitor your animals closely.[2] If you observe signs of toxicity (e.g., weight loss, lethargy), consider the following:

  • Confirm Formulation Integrity: Ensure your formulation is homogenous and free of precipitates. Poorly solubilized compound can cause local irritation and toxicity.

  • Re-evaluate Dosing: While 1 mg/kg has been used successfully, this may need to be adjusted for different animal strains or tumor models. A maximum tolerated dose (MTD) study can help establish a safe and effective dose range.

  • Assess Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity.

Q3: How can I confirm that this compound is reaching the tumor and inhibiting its target?

A3: To confirm target engagement and pharmacodynamic effects in the tumor, you can perform the following analyses on tumor tissue collected from your study animals:

  • Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the plasma and tumor tissue at various time points after administration to determine if the compound is reaching the tumor at sufficient concentrations.

  • Pharmacodynamic (PD) Biomarker Analysis: Since this compound inhibits GAC, you can measure the levels of glutamine and glutamate in the tumor tissue. A successful inhibition of GAC should lead to an increase in glutamine and a decrease in glutamate levels.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueCell Line / ModelReference
GAC IC50 29 nMRecombinant Enzyme[1][3][4]
MDA-MB-231 IC50 70 nMHuman Breast Cancer[1][3]
HS578T IC50 129 nMHuman Breast Cancer[1][3]
TSE cells IC50 262 nMHuman Breast Cancer[1][3]
In Vivo Dose 1 mg/kgTriple-Negative Breast Cancer PDX[5][6]
In Vivo Dosing Route Intraperitoneal (i.p.)Triple-Negative Breast Cancer PDX[5][6]
In Vivo Dosing Schedule Every other dayTriple-Negative Breast Cancer PDX[6]
In Vivo Combination Agent Bevacizumab (2.5 mg/kg)Triple-Negative Breast Cancer PDX[5][6]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Patient-Derived Xenograft (PDX) Model of Triple-Negative Breast Cancer

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) engrafted with a patient-derived triple-negative breast cancer tumor.

  • Tumor Implantation and Growth: Implant tumor fragments subcutaneously into the flank of the mice. Allow tumors to reach a palpable size (e.g., ~100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Bevacizumab alone, this compound + Bevacizumab).

  • Formulation Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, prepare the final dosing solution by diluting the stock in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) to a final concentration for a 1 mg/kg dose.

    • Prepare the bevacizumab solution according to the manufacturer's instructions for a 2.5 mg/kg dose.

  • Treatment Administration:

    • Administer this compound (1 mg/kg) via intraperitoneal (i.p.) injection every other day.

    • Administer bevacizumab (2.5 mg/kg) via i.p. injection on the same schedule.

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor animal body weight and overall health status twice a week.

  • Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

UPGL00004_Signaling_Pathway cluster_cell Cancer Cell Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Catalyzed by GAC Glutamine_int->Glutamate Inhibition TCA_Cycle TCA Cycle Anaplerosis Glutamate->TCA_Cycle Proliferation Cell Proliferation and Survival TCA_Cycle->Proliferation GAC Glutaminase C (GAC) (Active Tetramer) GAC_inactive Inactive GAC Conformation GAC->GAC_inactive This compound This compound This compound->GAC Allosteric Binding

Caption: this compound inhibits GAC, blocking glutamine metabolism and cancer cell proliferation.

InVivo_Efficacy_Workflow cluster_workflow Experimental Workflow start Tumor Model Selection & Implantation randomization Tumor Growth & Randomization start->randomization treatment Treatment Administration (this compound +/- Combination) randomization->treatment monitoring Tumor Volume & Animal Health Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis

Caption: General workflow for assessing the in vivo efficacy of this compound.

References

Technical Support Center: UPGL00004 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the glutaminase C (GAC) inhibitor, UPGL00004, in animal models. The information is designed to help anticipate and mitigate potential toxicities during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3][4] Many cancer cells are "addicted" to the amino acid glutamine, which they use as a source of carbon and nitrogen to build essential molecules for growth. GAC catalyzes the first step in this process, converting glutamine to glutamate. By binding to an allosteric site, this compound locks GAC in an inactive state, thereby blocking glutamine metabolism and starving the cancer cells of necessary resources.[1][4]

Q2: Has significant toxicity been reported for this compound in animal models?

A2: Published preclinical studies have generally reported that this compound is well-tolerated in xenograft models, with some sources stating it suppresses tumor growth "without significant systemic toxicity".[4][5] For instance, in a triple-negative breast cancer model, this compound was administered at 1 mg/kg every other day for four weeks without overt signs of toxicity being reported.[6][7] However, detailed public data from formal toxicology studies (e.g., Maximum Tolerated Dose) is limited. Researchers should always perform initial dose-range finding studies in their specific animal model.

Q3: What are the potential on-target toxicities of inhibiting glutaminase?

A3: Since glutaminase (specifically the GLS1 isoform, which includes GAC) is expressed in normal tissues, on-target inhibition is the most likely source of adverse effects. Key organs to monitor are:

  • Kidneys: Glutaminase plays a crucial role in the kidneys for maintaining acid-base balance through the production of ammonia.[8][9]

  • Central Nervous System (CNS): In the brain, glutaminase is essential for recycling the excitatory neurotransmitter glutamate in glial cells (astrocytes).[8]

  • Gastrointestinal Tract: The cells lining the intestine use glutamine as a major respiratory fuel.[9][10]

Q4: What are the known toxicities of similar glutaminase inhibitors?

A4: The most clinically advanced GAC inhibitor, CB-839 (Telaglenastat), has shown a favorable safety profile. In a Phase I human trial, the most common adverse events were low-grade fatigue and nausea.[11] Older, non-selective glutamine antagonists like 6-diazo-5-oxo-L-norleucine (DON) were associated with more severe toxicities, including nausea, vomiting, and mucositis, likely due to their lack of specificity.[2][5][12] this compound, being a selective allosteric inhibitor like CB-839, is anticipated to have a more favorable safety profile than non-selective agents.

Q5: How can I minimize the potential for toxicity in my experiments?

A5: Several strategies can be employed:

  • Combination Therapy: Using this compound at a lower dose in combination with other anti-cancer agents (e.g., anti-angiogenesis drugs like bevacizumab) has been shown to be effective, potentially reducing the risk of dose-dependent toxicity while maintaining or enhancing anti-tumor activity.[1][7]

  • Dose Optimization: Conduct a thorough dose-range finding study to identify the minimum effective dose with the least toxicity.

  • Careful Monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity (see Troubleshooting Guide below).

Troubleshooting Guide: Managing Potential Toxicity

This guide addresses potential issues researchers may encounter and provides a logical workflow for assessment and mitigation.

Problem: Animal shows signs of general distress (weight loss, lethargy, ruffled fur).

Potential Cause Recommended Action
Systemic Toxicity 1. Immediately record body weight and perform a clinical assessment. 2. Reduce the dose of this compound by 25-50% in a satellite group to assess dose-dependency. 3. Consider changing the dosing schedule (e.g., from every day to every other day). 4. If signs are severe, euthanize the animal and perform necropsy with histopathology on key organs (kidney, liver, brain, GI tract).
Vehicle Toxicity 1. Administer the vehicle alone to a control group to rule out vehicle-related effects. This compound is often formulated in DMSO, which can have its own biological effects.[4]

Problem: Suspected neurological toxicity (e.g., ataxia, tremors, altered behavior).

Potential Cause Recommended Action
On-Target CNS Effects 1. Perform a functional observational battery (FOB) to systematically assess neurological function. 2. At the study endpoint, collect brain tissue for histopathological analysis. 3. Measure plasma and brain concentrations of glutamine and glutamate to confirm target engagement and assess metabolic disruption.

Problem: Suspected renal toxicity (e.g., changes in urine output, dehydration).

Potential Cause Recommended Action
On-Target Renal Effects 1. Collect blood at baseline and at selected timepoints for analysis of kidney function markers (e.g., BUN, creatinine). 2. At study termination, perform histopathology on kidney tissue. 3. Consider analyzing blood gas to assess for metabolic acidosis, a potential consequence of inhibiting renal ammoniagenesis.[8]

Data Summary Tables

Table 1: Comparative In Vitro Potency of GAC Inhibitors

Compound IC₅₀ for GAC Enzyme Activity IC₅₀ for MDA-MB-231 Cell Growth
This compound 29 nM 70 nM
CB-839 30 nM 33 nM
BPTES ~371 nM 2.4 µM

Data compiled from published studies.[1]

Table 2: Example In Vivo Dosing Regimen for this compound

Animal Model Tumor Type Dose Route Schedule Combination Agent
Mouse Triple-Negative Breast Cancer (HCI-002 PDX) 1 mg/kg IP Every other day for 4 weeks Bevacizumab (2.5 mg/kg)

Data from a published efficacy study.[6][7]

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Mice

  • Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Measurements: Before the first dose, record the body weight and perform a baseline clinical observation for each animal. Collect a baseline blood sample via a minimally invasive method (e.g., tail vein) for a complete blood count (CBC) and serum chemistry panel.

  • Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection). Prepare the formulation fresh daily.

  • Daily Monitoring: At least once daily, perform a clinical observation of each animal, assessing activity level, posture, fur condition, and breathing. Record body weights at least three times per week.

  • Interim Blood Collection: Depending on the study duration, collect blood samples at one or more interim time points to monitor for hematological changes or organ damage.

  • Termination: At the end of the study, collect a terminal blood sample. Euthanize the animals and perform a gross necropsy. Collect key organs (liver, kidneys, spleen, brain, heart, lungs, and GI tract), weigh them, and fix them in 10% neutral buffered formalin for histopathological analysis.

Protocol 2: Preparation of this compound for In Vivo Dosing

Disclaimer: This is an example protocol based on common laboratory practice. Researchers must develop and validate their own formulation.

  • Objective: To prepare a 1 mg/mL stock solution of this compound in a vehicle suitable for intraperitoneal injection in mice.

  • Materials:

    • This compound powder (MW: 534.66 g/mol )[4]

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • PEG 300 (Polyethylene glycol 300), sterile

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to make a 10 mg/mL stock, add 100 µL of DMSO per 1 mg of this compound. Vortex briefly.

    • In a separate sterile tube, prepare the final vehicle. A common vehicle might be 10% DMSO, 40% PEG 300, and 50% Saline.

    • Slowly add the this compound/DMSO stock solution to the final vehicle while vortexing to prevent precipitation.

    • The final concentration should be adjusted based on the required dose and a typical injection volume (e.g., 100 µL for a 20g mouse). For a 1 mg/kg dose, the final concentration would be 0.1 mg/mL.

    • Protect the final formulation from light and use it within a few hours of preparation.

Visualizations

GAC_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra SLC1A5 Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (GSH) (Antioxidant Defense) Glutamate_cyto->GSH GAC Glutaminase C (GAC) Glutamine_mito->GAC Glutamate_mito Glutamate GAC->Glutamate_mito Hydrolysis Glutamate_mito->Glutamate_cyto aKG α-Ketoglutarate Glutamate_mito->aKG TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA This compound This compound This compound->GAC Allosteric Inhibition

Caption: Mechanism of this compound action on the glutaminase C (GAC) pathway.

Toxicity_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis DoseRange Dose-Range Finding Study (Determine MTD) MonitoringPlan Establish Monitoring Plan (Weights, Clinical Signs, Bloodwork) DoseRange->MonitoringPlan Dosing Administer this compound MonitoringPlan->Dosing Observe Daily Clinical Observations & Regular Body Weights Dosing->Observe Signs Adverse Signs Observed? Observe->Signs Signs->Dosing Yes (Reduce Dose / Adjust Schedule) Endpoint Scheduled Endpoint Signs->Endpoint No Necropsy Necropsy & Histopathology (Kidney, Brain, Liver, GI) Endpoint->Necropsy Blood Analyze Terminal Blood Samples (CBC, Chemistry) Endpoint->Blood Report Correlate Findings with Dose & Exposure Necropsy->Report Blood->Report

Caption: Experimental workflow for assessing this compound toxicity in animal models.

Troubleshooting_Logic Start Animal Exhibits Adverse Clinical Sign Assess Systematically Assess Sign (e.g., Weight loss >15%, Ataxia, etc.) Start->Assess Vehicle Is Vehicle-Only Control Group Affected? Assess->Vehicle VehicleTox Potential Vehicle Toxicity (Action: Reformulate) Vehicle->VehicleTox Yes DoseDep Is Effect Dose-Dependent? Vehicle->DoseDep No ReduceDose Likely Compound-Related Toxicity (Action: Reduce Dose or Frequency) DoseDep->ReduceDose Yes TargetOrgan Suspected Target Organ Toxicity (e.g., Neurological, Renal) DoseDep->TargetOrgan No (Consider Idiosyncratic Effect) ReduceDose->TargetOrgan Investigate Perform Specific Analysis (e.g., Blood Chemistry, FOB, Histology) TargetOrgan->Investigate Confirm Confirm Mechanism of Toxicity Investigate->Confirm

Caption: Logical relationship diagram for troubleshooting adverse events.

References

impact of serum concentration on UPGL00004 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing UPGL0004, a potent and selective allosteric inhibitor of glutaminase C (GAC). A primary focus is to address the potential impact of serum concentration on experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with UPGL0004, particularly concerning variability in its inhibitory activity.

Observed Problem Potential Cause Recommended Solution
Reduced UPGL0004 Potency in Cell-Based Assays Serum Protein Binding: Components within fetal bovine serum (FBS) or other sera can bind to small molecule inhibitors, reducing the effective concentration of UPGL0004 available to target GAC in cells.[1][2]- Conduct experiments in serum-free or reduced-serum media: For acute treatment experiments, consider treating cells in serum-free media for the duration of the drug incubation.[3][4][5] - Establish a dose-response curve in both serum-containing and serum-free media: This will help quantify the impact of serum on the IC50 value of UPGL0004 in your specific cell line. - Increase UPGL0004 concentration: If serum is required for cell viability, a higher concentration of UPGL0004 may be necessary to achieve the desired biological effect. This should be determined empirically.
High Background Signal in Assays Non-specific Antibody Binding: If using antibody-based detection methods, Fc receptors on cells can bind non-specifically to antibodies, leading to high background.- Use a blocking agent: Prior to antibody staining, block cells with Bovine Serum Albumin (BSA) or a commercially available Fc receptor blocking reagent.[6] - Incorporate appropriate controls: Include an isotype control and a secondary antibody-only control to assess the level of non-specific binding.[6]
Inconsistent Results Between Experiments Variable Serum Composition: Lot-to-lot variability in serum can introduce significant differences in experimental outcomes.- Test and qualify new serum lots: Before starting a new series of experiments, test a new lot of serum to ensure consistency with previous results. - Use a single, large batch of serum: For a long-term study, purchase a large quantity of a single serum lot to minimize this source of variability.
Poor Cell Health During Experiment Serum Deprivation Stress: Prolonged incubation in serum-free media can negatively impact cell viability and alter cellular metabolism, confounding the results of the experiment.- Minimize the duration of serum-free incubation: Only remove serum during the UPGL0004 treatment period if possible. - Perform a time-course experiment: Determine the optimal duration of serum starvation that allows for UPGL0004 activity without compromising cell health.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UPGL0004?

A1: UPGL0004 is a potent allosteric inhibitor of glutaminase C (GAC), an enzyme that catalyzes the conversion of glutamine to glutamate.[7][8][9] It binds to a site at the dimer-dimer interface of the GAC tetramer, stabilizing an inactive conformation of the enzyme.[3][10] This prevents the catalytic tetramerization of GAC and reduces glutamine metabolism.[7]

Q2: How does serum concentration affect the IC50 value of UPGL0004?

A2: Serum proteins can bind to small molecules, which can reduce the free concentration of UPGL0004 available to inhibit GAC in cells.[1][2] This can lead to an apparent decrease in potency (a higher IC50 value) in the presence of serum. In some published studies, experiments to determine the inhibitory effect of UPGL0004 on cancer cell lines were conducted in serum-free media.[3][4][5] It is recommended to determine the IC50 value under your specific experimental conditions, including the serum concentration you intend to use.

Q3: What are the recommended storage conditions for UPGL0004?

A3: For long-term storage, UPGL0004 powder should be stored at -20°C for up to three years.[8] Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Q4: In which cell lines has UPGL0004 shown activity?

A4: UPGL0004 has been shown to potently inhibit the proliferation of highly aggressive triple-negative breast cancer cell lines, including MDA-MB-231, HS578T, and TSE cells.[8][9]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of UPGL0004 and its analogs against recombinant GAC and various cancer cell lines.

Compound Target IC50 (nM) Cell Line Reference
UPGL0004Recombinant GAC29N/A[8][9]
UPGL0004MDA-MB-23170Triple-Negative Breast Cancer[8][9]
UPGL0004HS578T129Triple-Negative Breast Cancer[8][9]
UPGL0004TSE262Triple-Negative Breast Cancer[8][9]
CB-839Recombinant GAC~30N/A[4]
BPTESRecombinant GAC>1000N/A[3]

Experimental Protocols

Protocol 1: In Vitro GAC Enzymatic Activity Assay

This protocol is adapted from studies characterizing the inhibitory activity of UPGL0004 on recombinant GAC.[3][4]

  • Recombinant GAC Preparation: Purify recombinant human GAC as previously described.

  • Inhibitor Preparation: Prepare a stock solution of UPGL0004 in DMSO.

  • Assay Reaction:

    • Treat 50 nM of recombinant GAC with varying concentrations of UPGL0004.

    • Initiate the enzymatic reaction in the presence of inorganic phosphate to stimulate GAC activity.

    • The reaction measures the conversion of glutamine to glutamate.

  • Detection: The amount of ammonia generated can be determined as a measure of GAC activity.

  • Data Analysis: Plot the GAC activity against the UPGL0004 concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell Proliferation Assay

This protocol is a general guide for assessing the effect of UPGL0004 on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • UPGL0004 Treatment:

    • Prepare serial dilutions of UPGL0004 in the desired culture medium (with or without serum).

    • Replace the existing medium with the medium containing the different concentrations of UPGL0004.

    • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle control and plot the results against the UPGL0004 concentration to determine the IC50 value.

Visualizations

GAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transport Glutamate Glutamate Glutamine_int->Glutamate Catalysis GAC Glutaminase C (GAC) (Inactive Dimer) GAC_active Active GAC Tetramer GAC->GAC_active Tetramerization TCA_Cycle TCA Cycle Glutamate->TCA_Cycle UPGL0004 UPGL0004 UPGL0004->GAC_active Allosteric Inhibition

Caption: UPGL0004 signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture serum_decision Serum vs. Serum-Free Medium? cell_culture->serum_decision serum_medium Prepare UPGL0004 in Serum-Containing Medium serum_decision->serum_medium Yes serum_free_medium Prepare UPGL0004 in Serum-Free Medium serum_decision->serum_free_medium No treatment Treat Cells with UPGL0004 serum_medium->treatment serum_free_medium->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Metabolism) incubation->assay data_analysis Data Analysis (e.g., IC50 Determination) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Technical Support Center: Controlling for Metabolic Adaptations to GAC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutaminase C (GAC) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is GAC, and why is it a target in cancer therapy?

Glutaminase C (GAC) is a mitochondrial enzyme that plays a crucial role in cancer cell metabolism.[1] It catalyzes the conversion of glutamine to glutamate, which is a key step in a process called glutaminolysis.[2] Cancer cells are often highly dependent on glutamine for energy production and the synthesis of essential building blocks for rapid proliferation.[2][3] By inhibiting GAC, we can disrupt these processes and impede tumor growth, making it an attractive therapeutic target.[1]

Q2: What are the common metabolic adaptations observed in response to GAC inhibition?

Cells can adapt to GAC inhibition through several metabolic reprogramming strategies:

  • Increased Mitochondrial Respiration: Upon inhibition of glucose uptake, a similar metabolic stress, leukemia cells have been shown to increase mitochondrial respiration to survive.[4]

  • Upregulation of Pyrimidine and Purine Biosynthesis: Inhibition of GAC can lead to decreased levels of metabolites involved in pyrimidine biosynthesis and an accumulation of intermediates in the de novo purine nucleotide biosynthesis pathway.[5]

  • Glutaminase Isoform Switching: Tumor cells can switch from expressing the androgen receptor-dependent KGA isoform of glutaminase to the more potent, androgen-independent GAC isoform, contributing to therapeutic resistance.

  • Activation of c-Myc: The transcription factor c-Myc can drive metabolic reprogramming by promoting the expression of key metabolic enzymes, including glutaminase.[6][7][8][9]

Q3: Why are my cells showing resistance to GAC inhibitors like CB-839?

Resistance to GAC inhibitors can arise from several factors:

  • Compensatory Metabolic Pathways: As mentioned above, cells can activate alternative metabolic pathways to survive GAC inhibition. For instance, pyruvate carboxylase expression has been shown to correlate with resistance to CB-839 by supporting the anaplerotic utilization of glucose.[2]

  • Glutaminase Isoform Switching: A switch to the more potent GAC isoform can render inhibitors less effective.

  • Tumor Microenvironment: The metabolic milieu of the tumor microenvironment can also contribute to apparent resistance to glutaminase inhibition.[2]

Troubleshooting Guides

Problem 1: Inconsistent or no significant effect of GAC inhibitor on cell viability.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Determine the optimal inhibitor concentration by performing a dose-response curve and calculating the IC50 for your specific cell line. The IC50 for CB-839 can vary significantly between cell lines.[10]
Cell line is not "glutamine-addicted" Confirm the dependence of your cell line on glutamine by culturing them in glutamine-deprived media.
Development of resistance Investigate the potential for metabolic reprogramming by analyzing key metabolic pathways (see Problem 2). Consider combination therapies to target these adaptive responses.[11]
Inhibitor instability Ensure proper storage and handling of the GAC inhibitor according to the manufacturer's instructions.

Problem 2: Difficulty in confirming metabolic reprogramming upon GAC inhibition.

Possible Cause Troubleshooting Step
Suboptimal timing for metabolic analysis Perform a time-course experiment to determine the optimal time point to observe metabolic changes after inhibitor treatment. Isotopic steady state for different metabolites can be reached at different times.[12]
Insensitive detection methods Utilize sensitive techniques like 13C-Metabolic Flux Analysis (MFA) with Gas Chromatography-Mass Spectrometry (GC-MS) to accurately quantify changes in metabolic fluxes.[13][14][15]
Low metabolic activity of cells Ensure cells are in the exponential growth phase during the experiment to maximize metabolic activity.
Incorrect tracer selection for MFA Select the appropriate 13C-labeled tracer based on the specific pathway you are investigating. For example, [U-13C5]glutamine is suitable for tracing glutamine's contribution to the TCA cycle and lipid synthesis.[12][16]

Quantitative Data Summary

Table 1: IC50 Values of CB-839 in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HG-3Chronic Lymphocytic Leukemia0.41[10]
MEC-1Chronic Lymphocytic Leukemia66.2[10]
HT29Colorectal Cancer19.10 (48h), 8.75 (96h)[17]

Table 2: Effect of CB-839 on Glutamine Consumption in Melanoma Cell Lines

TreatmentDurationGlutamine Consumption InhibitionReference
1 µM CB-83912 hoursUp to 80%[18]

Experimental Protocols

1. Protocol for 13C-Metabolic Flux Analysis (MFA) using [U-13C5]Glutamine Tracer

This protocol is adapted from established methods for quantifying glutamine metabolism in cancer cells.[12][19][20][21][22]

Day 0: Cell Seeding

  • Seed 200,000 cells per well in a 6-well plate.

Day 1: Isotopic Labeling

  • Remove the existing culture medium.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh medium containing [U-13C5]glutamine. The concentration of the tracer should be optimized for your specific cell line and experimental conditions.

  • Incubate the cells for a predetermined time to allow for isotopic labeling. A time-course experiment is recommended to determine when isotopic steady state is reached.[12]

Day 1: Metabolite Extraction

  • Quickly aspirate the labeling medium.

  • Wash the cells with ice-cold PBS.

  • Add ice-cold 80% methanol to the wells to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a speed vacuum.

Day 2: Derivatization and GC-MS Analysis

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples using a GC-MS system. The mass spectrometer will detect the different mass isotopomers of the metabolites, which reflect the incorporation of the 13C label.

  • Analyze the GC-MS data to determine the mass isotopomer distributions and calculate the metabolic fluxes.

2. Seahorse XF Real-Time ATP Rate Assay

This assay measures the two major ATP-producing pathways in the cell: mitochondrial respiration and glycolysis.

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat the cells with the GAC inhibitor (e.g., CB-839) for the desired time.

  • Hydrate the sensor cartridge of the Seahorse XF Analyzer.

  • Replace the culture medium with Seahorse XF base medium supplemented with the appropriate substrates.

  • Perform the assay according to the manufacturer's instructions, which involves sequential injections of oligomycin (an ATP synthase inhibitor) and a mixture of rotenone and antimycin A (complex I and III inhibitors).

  • The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to calculate the ATP production rates from mitochondrial respiration and glycolysis, respectively.

Visualizations

GAC_Metabolic_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt SLC1A5 Purine_Synth Purine Synthesis Glutamine_cyt->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis Glutamine_cyt->Pyrimidine_Synth Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Glutamate_cyt Glutamate Glutamate_mit Glutamate Glutamine_mit->Glutamate_mit GAC alpha_KG α-Ketoglutarate Glutamate_mit->alpha_KG GDH/Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Mito_Resp Mitochondrial Respiration TCA_Cycle->Mito_Resp GAC_Inhibitor GAC Inhibitor (e.g., CB-839) GAC_Inhibitor->Glutamine_mit

Caption: GAC's role in glutamine metabolism and the point of inhibition.

Metabolic_Adaptation_Workflow Start Treat cells with GAC inhibitor Observe_Resistance Observe cellular resistance? Start->Observe_Resistance No_Resistance Continue with experimental plan Observe_Resistance->No_Resistance No Analyze_Metabolism Analyze metabolic changes: - 13C-MFA - Seahorse Assay Observe_Resistance->Analyze_Metabolism Yes Identify_Adaptation Identify adaptive pathways: - Increased Mito. Resp. - Altered Nucleotide Synth. Analyze_Metabolism->Identify_Adaptation Combination_Therapy Consider combination therapy targeting adaptive pathways Identify_Adaptation->Combination_Therapy

Caption: Troubleshooting workflow for GAC inhibitor resistance.

cMyc_Signaling cMyc c-Myc GLS1 Glutaminase (GLS1) cMyc->GLS1 Upregulates Metabolic_Enzymes Other Metabolic Enzymes cMyc->Metabolic_Enzymes Upregulates Metabolic_Reprogramming Metabolic Reprogramming GLS1->Metabolic_Reprogramming Metabolic_Enzymes->Metabolic_Reprogramming Cell_Proliferation Cell Proliferation & Growth Metabolic_Reprogramming->Cell_Proliferation

Caption: c-Myc's role in regulating metabolic reprogramming.

References

Validation & Comparative

A Head-to-Head Comparison of GAC Inhibitors: UPGL00004 vs. CB-839

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the rapidly evolving landscape of cancer metabolism, targeting glutaminase C (GAC), a key enzyme in glutamine metabolism, has emerged as a promising therapeutic strategy. This guide provides an objective, data-driven comparison of two prominent allosteric GAC inhibitors: UPGL00004 and CB-839 (Telaglenastat). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and therapeutic potential of these compounds.

Mechanism of Action: Allosteric Inhibition of a Metabolic Gatekeeper

Both this compound and CB-839 function as allosteric inhibitors of GAC.[1][2] They bind to a site distinct from the glutamine-binding pocket, inducing a conformational change that locks the enzyme in an inactive state.[1] This prevents the tetramerization required for catalytic activity, effectively halting the conversion of glutamine to glutamate, a critical step for anaplerosis in many cancer cells.[1][2] The search results confirm that both inhibitors occupy the same allosteric binding site as the parent compound, BPTES.[2]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra SLC1A5 Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito GAC_active GAC (Active Tetramer) Glutamine_mito->GAC_active substrate GAC Glutaminase C (GAC) (Inactive Dimer) GAC->GAC_active Activation Glutamate Glutamate GAC_active->Glutamate Catalysis aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA This compound This compound This compound->GAC Allosteric Inhibition CB839 CB-839 CB839->GAC Allosteric Inhibition

Caption: Allosteric inhibition of GAC by this compound and CB-839.

Quantitative Comparison of In Vitro Potency and Binding

Experimental data reveals that both this compound and CB-839 are highly potent inhibitors of GAC, with potencies in the low nanomolar range. Fluorescence-based binding assays have confirmed that their binding affinities for GAC are comparable.[3]

ParameterThis compoundCB-839 (Telaglenastat)Notes
GAC IC50 29 nM[3][4]23-28 nM[5][6]Both exhibit significantly higher potency than the parent compound, BPTES.[3]
GAC Kd 27 nM[4][7]Similar to this compound[3]Demonstrates strong and direct binding to the GAC enzyme.
Kinetics Not explicitly statedTime-dependent and slowly reversible[6][8]The slow reversibility of CB-839 may contribute to its sustained cellular activity.
Selectivity High selectivity for GAC over GLS2[9]Selectively inhibits GAC and KGA splice variants over GLS2[5][8]This selectivity is crucial for minimizing off-target effects.

Cellular Activity: Inhibition of Cancer Cell Proliferation

In cellular contexts, both inhibitors have demonstrated robust anti-proliferative effects, particularly in cancer cell lines known to be glutamine-dependent, such as triple-negative breast cancer (TNBC).

Cell Line (Cancer Type)This compound IC50CB-839 IC50Reference
MDA-MB-231 (TNBC) 70 nM[2]2-300 nM (in sensitive TNBC lines)[8]
HS578T (TNBC) 129 nM[2]Not specified
TSE (TNBC) 262 nM[2]Not specified
HCC-1806 (TNBC) Not specifiedPotent antiproliferative activity[8]

In Vivo Efficacy and Clinical Development

Both compounds have shown promise in preclinical in vivo models. CB-839, being orally bioavailable, has progressed into clinical trials for various cancers, both as a monotherapy and in combination with other agents.[8][10][11][12] this compound has demonstrated significant tumor growth suppression in a patient-derived xenograft model, particularly when combined with the anti-VEGF antibody bevacizumab.[3][4]

Experimental Methodologies

The evaluation of GAC inhibitors typically involves a series of standardized in vitro and cell-based assays.

Glutaminase Activity Assay

A common method is a coupled-enzyme assay that measures the production of glutamate.

  • Incubation: Recombinant GAC is pre-incubated with varying concentrations of the inhibitor.

  • Reaction Initiation: The enzymatic reaction is started by the addition of glutamine.

  • Coupled Reaction: The glutamate produced is then converted by glutamate dehydrogenase (GDH), which concurrently reduces NAD+ to NADH.

  • Detection: The increase in NADH is monitored by measuring the absorbance at 340 nm.[13][14]

cluster_workflow Experimental Workflow: GAC Inhibition Assay A Prepare Recombinant GAC and Inhibitor Solutions B Incubate GAC with Inhibitor A->B C Initiate Reaction with Glutamine and Phosphate B->C D Couple Glutamate Production to GDH Reaction C->D E Measure NADH Production (Absorbance at 340 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for a coupled glutaminase activity assay.

Inhibitor Binding Assay

Direct binding of inhibitors to GAC can be quantified using fluorescence spectroscopy.

  • Protein: A mutant form of GAC with a tryptophan residue near the allosteric site (e.g., F327W) is used.

  • Titration: The inhibitor is titrated into a solution of the mutant GAC.

  • Detection: The binding of the inhibitor quenches the intrinsic tryptophan fluorescence, and the change in fluorescence is measured to determine the binding affinity (Kd).[3]

Cell Proliferation Assay

The anti-proliferative effects of the inhibitors are assessed using standard cell viability assays.

  • Cell Seeding: Cancer cells are plated in multi-well plates.

  • Treatment: Cells are treated with a dose range of the inhibitor for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is determined using reagents that measure ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for cell growth.

Summary and Future Directions

This compound and CB-839 are both highly potent and selective allosteric inhibitors of GAC with comparable in vitro profiles. CB-839 has the advantage of being orally bioavailable and is currently in clinical development, providing a wealth of clinical data. This compound shows strong preclinical efficacy, particularly in combination therapies, warranting further investigation.

The choice between these two inhibitors for future research will depend on the specific experimental context. For studies requiring an orally available compound with clinical relevance, CB-839 is the clear choice. For preclinical investigations exploring novel combination strategies, this compound represents a powerful research tool. Further head-to-head in vivo pharmacokinetic and pharmacodynamic studies would be invaluable to the research community to delineate the subtle but potentially significant differences between these two leading GAC inhibitors.

References

A Head-to-Head Comparison of Glutaminase Inhibitors: UPGL00004 vs. BPTES

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, the inhibition of glutaminase, a key enzyme in glutamine metabolism, has emerged as a promising therapeutic strategy. Among the various inhibitors developed, UPGL00004 and BPTES have garnered significant attention. This guide provides a detailed, data-driven comparison of their efficacy, experimental protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Overview of this compound and BPTES

Both this compound and BPTES are allosteric inhibitors of glutaminase C (GAC), a splice variant of the GLS1 gene, which is a critical enzyme for the survival and proliferation of many cancer cells.[1][2][3][4] These compounds bind to an allosteric site on GAC, rather than the active site, inducing a conformational change that renders the enzyme inactive.[1][3][5] This inhibition blocks the conversion of glutamine to glutamate, a crucial step in the tricarboxylic acid (TCA) cycle and other metabolic pathways essential for cancer cell growth.[3][4]

Efficacy and Potency: A Quantitative Comparison

Experimental data consistently demonstrates that this compound is a more potent inhibitor of GAC than BPTES.[1][5] This increased potency is reflected in both enzymatic assays and cancer cell growth inhibition studies.

CompoundTargetIC50 (Enzymatic Assay)IC50 (MDA-MB-231 Cell Growth)Reference
This compound Glutaminase C (GAC)29 nM70 nM[1][6]
BPTES Glutaminase 1 (GLS1)3.3 µM (GLS1) / 371 nM (GAC)>10 µM[2][7]

Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes based on available literature.

The lower IC50 value for this compound in enzymatic assays indicates that a lower concentration of the compound is required to inhibit the activity of the GAC enzyme by 50% compared to BPTES.[1] This superior enzymatic inhibition translates to more potent anti-proliferative effects in cancer cell lines that are dependent on glutamine metabolism, such as the triple-negative breast cancer cell line MDA-MB-231.[1][8]

Mechanism of Action and Structural Insights

X-ray crystallography studies have revealed that both this compound and BPTES bind to the same allosteric pocket at the interface of GAC dimers.[1][5][7] However, this compound forms more extensive and stable interactions with the enzyme's "activation loop."[9][10] This leads to a more effective stabilization of the inactive conformation of GAC, which may explain its enhanced potency compared to BPTES.[1][9]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key comparative experiments are provided below.

Recombinant GAC Inhibition Assay

This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified GAC.

Protocol:

  • Enzyme Preparation: Recombinant human GAC is expressed and purified.

  • Inhibitor Preparation: Stock solutions of this compound and BPTES are prepared in DMSO.

  • Assay Reaction:

    • 50 nM of recombinant GAC is incubated with varying concentrations of either this compound or BPTES.

    • The enzymatic reaction is initiated by the addition of glutamine in a phosphate-containing buffer.

    • The reaction is allowed to proceed for a set time at 37°C.

  • Detection: The amount of glutamate produced is measured using a glutamate dehydrogenase-based assay, where the conversion of NAD+ to NADH is monitored by the change in absorbance at 340 nm.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic function.[1]

Cancer Cell Proliferation Assay

This assay assesses the impact of the inhibitors on the growth of cancer cells.

Protocol:

  • Cell Culture: MDA-MB-231 triple-negative breast cancer cells are maintained in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 12-well plates at a density of 1 × 10^4 cells per well and allowed to attach overnight.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or BPTES.

  • Incubation: The cells are incubated with the inhibitors for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Cell proliferation is assessed using a standard method such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: The IC50 values, representing the concentration of inhibitor that causes 50% growth inhibition, are determined from the dose-response curves.[1]

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the glutamine metabolism pathway and the experimental workflow for comparing inhibitor efficacy.

G Glutamine Metabolism and Inhibition cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Anaplerosis GAC->Glutamate This compound This compound This compound->GAC Allosteric Inhibition BPTES BPTES BPTES->GAC

Caption: Glutamine metabolism pathway and the site of action for this compound and BPTES.

G Inhibitor Efficacy Comparison Workflow cluster_enzymatic Enzymatic Assay cluster_cell Cell-Based Assay e1 Purify Recombinant GAC e2 Incubate GAC with Inhibitors e1->e2 e3 Measure Glutamate Production e2->e3 e4 Calculate IC50 e3->e4 end Compare Efficacy e4->end c1 Culture Cancer Cells c2 Treat Cells with Inhibitors c1->c2 c3 Assess Cell Proliferation c2->c3 c4 Determine IC50 c3->c4 c4->end start Start start->e1 start->c1

Caption: Experimental workflow for comparing the efficacy of this compound and BPTES.

Conclusion

The available evidence strongly indicates that this compound is a more potent inhibitor of glutaminase C than BPTES. This is supported by both enzymatic and cell-based assays, with this compound consistently demonstrating lower IC50 values. The enhanced potency is likely due to more stable interactions with the allosteric binding site on GAC. For researchers investigating glutamine metabolism as a therapeutic target in cancer, this compound represents a more powerful pharmacological tool compared to BPTES. The detailed protocols and conceptual diagrams provided in this guide are intended to support further research and development in this critical area of oncology.

References

UPGL00004 Demonstrates Superior Microsomal Stability Compared to Other GAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – Preclinical data indicates that UPGL00004, a novel allosteric inhibitor of glutaminase C (GAC), exhibits enhanced metabolic stability in liver microsomes when compared to other known GAC inhibitors, including Telaglenastat (CB-839) and BPTES. This superior stability suggests a potentially improved pharmacokinetic profile, a critical attribute for therapeutic candidates in oncology.

GAC is a key enzyme in cancer cell metabolism, and its inhibition is a promising strategy for cancer therapy. However, the development of GAC inhibitors has been challenging, with early compounds like BPTES demonstrating poor metabolic stability. While Telaglenastat (CB-839) showed improvement and has advanced to clinical trials, the search for compounds with even better drug-like properties continues.

A 2018 study by Ramachandran and colleagues highlighted that a series of BPTES analogs, including this compound, were designed to have improved physicochemical properties. A key finding from this research was the "improved microsomal stability relative to CB-839 and BPTES" exhibited by these novel compounds. While specific quantitative data for this compound's half-life and intrinsic clearance in microsomal stability assays is not yet publicly available, this qualitative superiority points to a significant advancement in the development of GAC inhibitors.

Comparative Microsomal Stability of GAC Inhibitors

The metabolic stability of a drug candidate is a crucial factor in determining its bioavailability and dosing regimen. The table below summarizes the available information on the microsomal stability of this compound and other prominent GAC inhibitors.

CompoundMicrosomal Stability (Qualitative)Half-life (t½)Intrinsic Clearance (CLint)
This compound Improved stability compared to CB-839 and BPTESData not publicly availableData not publicly available
Telaglenastat (CB-839) GoodData not publicly availableData not publicly available
BPTES PoorData not publicly availableData not publicly available

Note: While quantitative data from head-to-head studies is not available in the public domain, the qualitative comparisons are based on published research findings.

Experimental Protocols

The determination of microsomal stability is a standard in vitro assay in drug discovery and development. The following is a detailed methodology for a typical liver microsomal stability assay.

Objective:

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:
  • Test compound (e.g., this compound)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is removed.

    • The reaction is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

Data Analysis:
  • The percentage of the test compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).

Experimental Workflow Diagram

The following diagram illustrates the workflow of a typical microsomal stability assay.

MicrosomalStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Test Compound Stock D Pre-incubation at 37°C (Compound + Microsomes) A->D B Liver Microsomes B->D C NADPH System E Reaction Initiation (+ NADPH) C->E D->E F Time-course Incubation (0, 5, 15, 30, 45, 60 min) E->F G Reaction Termination (Acetonitrile + IS) F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis H->I J Quantify Compound Concentration I->J K Calculate t½ and CLint J->K

Caption: Workflow of a typical in vitro microsomal stability assay.

Signaling Pathway Context: GAC in Cancer Metabolism

Glutaminase C plays a critical role in the metabolic reprogramming of cancer cells, a phenomenon often referred to as "glutamine addiction." The following diagram illustrates the central role of GAC in providing fuel for the TCA cycle and building blocks for cellular proliferation.

GAC_Pathway cluster_cell Cancer Cell Glutamine Glutamine GAC GAC Glutamine->GAC Hydrolysis Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Anaplerosis TCA_Cycle->Biosynthesis GAC->Glutamate This compound This compound This compound->GAC Inhibition

Caption: Role of GAC in cancer cell metabolism and its inhibition.

The enhanced microsomal stability of this compound represents a promising development in the quest for effective GAC-targeted cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.

Validating UPGL00004 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of UPGL00004, a potent and selective allosteric inhibitor of Glutaminase C (GAC). GAC is a critical enzyme in cancer cell metabolism, making it a key therapeutic target. This document outlines experimental approaches, presents comparative data for this compound and other GAC inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.

Executive Summary

This compound is a highly selective inhibitor of Glutaminase C (GAC), an enzyme pivotal for the metabolic reprogramming of cancer cells. Validating that this compound effectively engages GAC within a cellular context is crucial for interpreting its biological effects and advancing its therapeutic development. This guide compares the performance of this compound with other well-characterized GAC inhibitors, CB-839 and BPTES. We present a multi-faceted approach for target engagement validation, including direct biophysical methods and downstream functional assays.

Comparative Performance of GAC Inhibitors

This compound demonstrates comparable or superior potency to other known GAC inhibitors. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Potency of GAC Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Recombinant Human GACEnzymatic Activity29[1]
CB-839Recombinant Human GACEnzymatic Activity30[1]
BPTESRecombinant Human GACEnzymatic Activity>1000[1]

Table 2: Binding Affinity of GAC Inhibitors

CompoundTargetAssay TypeKd (nM)Reference
This compound Recombinant Human GACFluorescence Quenching27 ± 2[1]
CB-839Recombinant Human GACFluorescence Quenching26 ± 5[1]
BPTESRecombinant Human GACFluorescence Quenching70 ± 5[1]

Table 3: Inhibition of Cell Proliferation by GAC Inhibitors in MDA-MB-231 Cells

CompoundIC50 (nM)Reference
This compound 70[1]
CB-83933[1]
BPTES2400[1]

Validating Target Engagement: Methodologies

A robust validation of target engagement combines direct biophysical measurements with the assessment of downstream functional consequences of target inhibition.

Cellular Thermal Shift Assay (CETSA): Direct Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[2][3]

cluster_workflow CETSA Workflow A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble GAC (e.g., Western Blot) C->D E Plot thermal stability curves D->E

Figure 1. Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Functional Assays: Confirming Target Inhibition

Inhibition of GAC by this compound is expected to decrease the intracellular levels of glutamate and increase oxidative stress due to the disruption of the tricarboxylic acid (TCA) cycle and glutathione synthesis.

cluster_pathway GAC Signaling Pathway and Downstream Effects Glutamine Glutamine GAC Glutaminase C (GAC) Glutamine->GAC This compound This compound This compound->GAC Inhibits Glutamate Glutamate GAC->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle ROS Reactive Oxygen Species (ROS) TCA_Cycle->ROS Reduces GSH->ROS Reduces

Figure 2. GAC signaling pathway and the impact of this compound.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for GAC

This protocol is a synthesized guide based on general CETSA principles and requires optimization for specific cell lines and antibodies.

Materials:

  • Cancer cell line expressing GAC (e.g., MDA-MB-231)

  • This compound, CB-839, BPTES, and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-GAC antibody (ensure specificity and sensitivity)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or other inhibitors (and a vehicle control) for 1-2 hours at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against GAC. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and plot the percentage of soluble GAC as a function of temperature for each treatment condition. A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.

Protocol: Intracellular Glutamate Measurement

This protocol is adapted from commercially available fluorometric assay kits.

Materials:

  • Cancer cell line

  • This compound and vehicle control

  • Glutamate assay kit (fluorometric)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound or vehicle for a predetermined time.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the reaction mix from the kit, which typically contains glutamate oxidase and a fluorescent probe, to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Analysis: Calculate the glutamate concentration based on a standard curve. A dose-dependent decrease in glutamate levels in this compound-treated cells indicates GAC inhibition.

Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol utilizes the cell-permeable dye DCFDA, which fluoresces upon oxidation by ROS.

Materials:

  • Cancer cell line

  • This compound and vehicle control

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • 96-well black microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Plate cells and treat with this compound or vehicle for the desired duration.

  • Dye Loading: Wash the cells with PBS and incubate with DCFDA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/535 nm) or by flow cytometry.

  • Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control suggests an accumulation of ROS due to GAC inhibition.

Alternative Target Engagement Validation Methods

While CETSA is a robust method, other techniques can provide complementary evidence of target engagement.

cluster_alternatives Alternative Target Engagement Methods CETSA Cellular Thermal Shift Assay (CETSA) DARTS Drug Affinity Responsive Target Stability (DARTS) SPROX Stability of Proteins from Rates of Oxidation (SPROX) Reporter_Assays Reporter Assays

Figure 3. Alternative methods for validating target engagement.
  • Drug Affinity Responsive Target Stability (DARTS): This method assesses ligand binding by measuring the protection of the target protein from proteolysis.

  • Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in protein stability upon ligand binding by monitoring the rate of methionine oxidation.

  • Reporter Assays: Genetically engineered cells with a reporter gene (e.g., luciferase) under the control of a promoter responsive to the GAC pathway can be used to indirectly measure target engagement.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide provides a framework for a multi-pronged approach, combining the direct biophysical evidence from CETSA with functional readouts of GAC inhibition. The provided protocols and comparative data for this compound and other GAC inhibitors will aid researchers in designing and interpreting experiments to confidently establish the on-target activity of this promising anti-cancer compound.

References

Comparative Analysis of UPGL00004 Cross-Reactivity with Glutaminase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of UPGL00004 against different human glutaminase isoforms. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the selectivity and potential applications of this compound.

Introduction to Glutaminase Isoforms and this compound

Glutaminase (GLS) is a critical enzyme in cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate. In humans, there are two main genes that encode for glutaminase: GLS1 and GLS2. The GLS1 gene gives rise to two splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC). The GLS2 gene encodes the liver-type glutaminase (LGA). These isoforms exhibit distinct tissue distribution and kinetic properties, and their dysregulation is implicated in various diseases, particularly cancer.

This compound is a potent, orally active, allosteric inhibitor of glutaminase C (GAC).[1][2] It belongs to a class of compounds that are analogs of BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), which are known to bind to an allosteric site at the dimer-dimer interface of the active GAC tetramer, stabilizing it in an inactive conformation.[3][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound against different glutaminase isoforms.

IsoformInhibitorIC50KdReference
GAC (Glutaminase C) This compound29 nM27 nM[1][5][6]
KGA (Kidney-type Glutaminase) This compoundPotent inhibition reported, specific IC50 not publicly availableNot available[7]
GLS2 (Liver-type Glutaminase) This compoundInsensitiveNot available[4]

Note: While a specific IC50 value for this compound against the KGA isoform is not publicly available, literature describing BPTES analogs, including this compound, indicates "potent inhibition of KGA".[7] BPTES and its analogs are known to inhibit both GAC and KGA.[8] In contrast, GLS2 is reported to be insensitive to this class of inhibitors due to differences in the activation loop where these allosteric inhibitors bind.[4]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory activity of this compound against glutaminase isoforms, based on the protocol described by Huang Q, et al. (2018).[9]

In Vitro Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures the production of glutamate, the product of the glutaminase reaction, through a coupled reaction with glutamate dehydrogenase (GDH), which results in the production of NADH that can be quantified spectrophotometrically.

Materials:

  • Recombinant human GAC, KGA, or GLS2 protein

  • L-glutamine

  • This compound (or other inhibitors) dissolved in DMSO

  • Tris-acetate buffer (pH 8.6)

  • EDTA

  • Potassium phosphate (KH2PO4)

  • Glutamate Dehydrogenase (GDH)

  • NAD+

  • Hydrochloric acid (HCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tris-acetate buffer, EDTA, and L-glutamine.

  • Inhibitor Addition: Add varying concentrations of this compound (or a DMSO vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the recombinant glutaminase isoform (GAC, KGA, or GLS2) to the wells to initiate the reaction.

  • Activation: Immediately add potassium phosphate to the wells to activate the glutaminase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the glutaminase reaction by adding HCl to each well.

  • Coupled Reaction: To quantify the glutamate produced, add a second reaction mixture containing GDH and NAD+.

  • Second Incubation: Incubate the plate to allow for the conversion of glutamate to α-ketoglutarate and the concomitant reduction of NAD+ to NADH.

  • Absorbance Measurement: Measure the absorbance at 340 nm using a microplate reader. The increase in absorbance is directly proportional to the amount of NADH produced, and thus to the glutaminase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Determining Glutaminase Inhibition

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reaction Mix (Buffer, Glutamine) add_enzyme Add Glutaminase Isoform (GAC, KGA, or GLS2) reagents->add_enzyme In 96-well plate inhibitor Prepare this compound Dilutions inhibitor->add_enzyme add_activator Add Phosphate Activator add_enzyme->add_activator incubation Incubate add_activator->incubation quench Quench Reaction (HCl) incubation->quench coupled_reaction Add Coupled Enzyme Mix (GDH, NAD+) quench->coupled_reaction readout Measure Absorbance (340 nm) coupled_reaction->readout calculate Calculate % Inhibition readout->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining the IC50 of this compound against glutaminase isoforms.

Signaling Context of Glutaminase Inhibition in Cancer

signaling_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine_out Glutamine Glutamine_in Glutamine Glutamine_out->Glutamine_in Transporter GAC GAC / KGA (GLS1) Glutamine_in->GAC Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Lipids) TCA->Biosynthesis Proliferation Cell Proliferation & Survival TCA->Proliferation Biosynthesis->Proliferation GAC->Glutamate Hydrolysis This compound This compound This compound->GAC Inhibition

Caption: Allosteric inhibition of GAC/KGA by this compound disrupts cancer cell metabolism.

References

A Comparative Guide to UPGL00004-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glutaminase C (GAC) inhibitor, UPGL00004, with other prominent GAC inhibitors, CB-839 and BPTES, focusing on their ability to induce apoptosis in cancer cells. This document summarizes key performance data, details experimental protocols for assessing apoptosis, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Glutaminase C Inhibition and Apoptosis

Cancer cells often exhibit a metabolic shift towards increased glutamine utilization, a phenomenon known as "glutamine addiction," to support their rapid proliferation and survival. Glutaminase C (GAC), a key enzyme in glutamine metabolism, catalyzes the conversion of glutamine to glutamate. The inhibition of GAC presents a promising therapeutic strategy to disrupt cancer cell metabolism and induce cell death. Apoptosis, or programmed cell death, is a crucial mechanism by which dysfunctional or malignant cells are eliminated. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of proteases called caspases.

This compound, CB-839, and BPTES are allosteric inhibitors of GAC that bind to the same site on the enzyme, leading to its inactivation. By blocking the first step in glutamine metabolism, these inhibitors can deplete cancer cells of essential metabolites, leading to cell growth arrest and, ultimately, apoptosis.

Data Presentation: A Comparative Analysis of GAC Inhibitors

CompoundCell LineIC50 (nM) for Cell Growth Inhibition
This compound MDA-MB-23170
HS578T129
TSE262
CB-839 MDA-MB-231Data not available in a direct comparative study with this compound
BPTES MDA-MB-231Less potent than this compound and CB-839

Note: While specific IC50 values for CB-839 and BPTES in the same direct comparative study as this compound are not provided, literature suggests that this compound and CB-839 are more potent than BPTES in inhibiting the growth of TNBC cells.

Studies have shown that the cell loss induced by the glutaminase inhibitor CB-839 in TNBC cell lines is associated with the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway, confirming the induction of apoptosis.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these GAC inhibitors, the following diagrams illustrate the proposed signaling pathway for GAC inhibitor-induced apoptosis and a typical experimental workflow for its confirmation.

GAC_Inhibitor_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound GAC Glutaminase C (GAC) This compound->GAC Inhibition Glutamate Glutamate GAC->Glutamate Glutamine Glutamine Glutamine->GAC TCA_Cycle TCA Cycle Metabolites Glutamate->TCA_Cycle Metabolic_Stress Metabolic Stress TCA_Cycle->Metabolic_Stress Mitochondrion Mitochondrion Metabolic_Stress->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

GAC inhibitor-induced apoptosis pathway.

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture Cancer Cell Culture Treatment Treat with This compound / Alternatives Cell_Culture->Treatment Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V_PI Caspase_Assay Caspase-3/7 Activity Assay Treatment->Caspase_Assay Western_Blot Western Blot (Apoptotic Markers) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Annexin_V_PI->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Workflow for confirming apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to confirm and quantify apoptosis induced by GAC inhibitors.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Preparation: Seed cancer cells in 6-well plates and treat with this compound, CB-839, BPTES, or vehicle control for the desired time.

    • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.

  • Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the caspase activity.

  • Protocol:

    • Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and treat with the GAC inhibitors or vehicle control.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Assay: Add the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

    • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

    • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Principle: Western blotting allows for the separation of proteins by size via gel electrophoresis, followed by their transfer to a membrane and detection using specific antibodies. Cleavage of proteins like PARP and caspases is a hallmark of apoptosis.

  • Protocol:

    • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptotic markers such as cleaved Caspase-3, cleaved PARP, and Bcl-2 family proteins.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent inhibitor of GAC that effectively suppresses the proliferation of cancer cells, particularly triple-negative breast cancer. While direct comparative data on its apoptosis-inducing capabilities against other GAC inhibitors like CB-839 and BPTES is still emerging, the available evidence on the mechanism of action of this class of compounds strongly suggests that this compound induces apoptosis by disrupting cancer cell metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the apoptotic effects of this compound and other GAC inhibitors, paving the way for the development of novel cancer therapies targeting glutamine metabolism.

References

A Structural Showdown: UPGL00004 and BPTES Binding to Glutaminase C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed structural and functional comparison of two key allosteric inhibitors of Glutaminase C (GAC), UPGL00004 and BPTES. Understanding the nuanced differences in their binding modes and inhibitory activities is crucial for the rational design of next-generation cancer therapeutics targeting glutamine metabolism.

Glutaminase C (GAC), a critical enzyme in cancer cell metabolism, has emerged as a significant therapeutic target. Its inhibition can starve tumor cells of essential nutrients, hindering their growth and proliferation. Among the numerous inhibitors developed, the BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) class of allosteric inhibitors has been heavily investigated. This guide focuses on a comparative analysis of the parent compound, BPTES, and a more potent analog, this compound. While both molecules target the same allosteric pocket at the dimer-dimer interface of the GAC tetramer, their distinct structural characteristics lead to significant differences in potency and binding affinity.

Quantitative Comparison of Inhibitor Performance

The inhibitory potency and binding affinity of this compound and BPTES for GAC have been determined through various biochemical and biophysical assays. The data clearly indicates the superior potency of this compound.

ParameterThis compoundBPTESReference
IC50 29 nM0.7 - 3 µM[1]
Kd 27 ± 2 nM70 ± 5 nM[1]

Structural Basis of Differential Potency

The enhanced potency of this compound can be attributed to its distinct structural features compared to the more flexible BPTES molecule. X-ray crystallography studies have revealed the precise interactions of both inhibitors within the GAC allosteric site.

This compound possesses a rigid heterocyclic core which locks the molecule into an energetically favorable chair-like conformation upon binding.[1] This pre-organized conformation facilitates the formation of a greater number of high-strength hydrogen bonds with GAC residues compared to BPTES.[1] In contrast, the flexible central chain of BPTES adopts a tightly coiled and less optimal conformation within the binding pocket.[1]

Room temperature X-ray crystallography has further illuminated these differences, showing that while this compound maintains a consistent "cup-shaped" orientation, BPTES can adopt multiple conformations, including a more extended, semi-linear pose, which may not be optimal for inhibition.[2] This conformational flexibility of BPTES likely contributes to its weaker binding affinity and lower potency.

Specifically, the this compound-GAC complex is stabilized by nine high-strength hydrogen bonds, whereas the BPTES-GAC complex forms fewer such interactions.[1] These additional hydrogen bonds in the this compound complex are thought to more effectively uncouple the communication between the allosteric binding site and the enzyme's active site, leading to more potent inhibition.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Glutaminase C Inhibition Assay (Coupled-Enzyme Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the compounds. The activity of GAC is measured by monitoring the production of glutamate, which is then converted by glutamate dehydrogenase (GDH) to α-ketoglutarate, a process that reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to GAC activity.

Protocol:

  • Recombinant human GAC is incubated with varying concentrations of the inhibitor (this compound or BPTES) in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM KCl, 1 mM EDTA).

  • The reaction is initiated by the addition of L-glutamine (substrate) and inorganic phosphate (activator).

  • The reaction mixture also contains glutamate dehydrogenase and NAD+.

  • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Binding Affinity Determination (Fluorescence Quenching Assay)

The dissociation constant (Kd) is determined by monitoring the quenching of intrinsic tryptophan fluorescence of a GAC mutant (GAC(F327W)) upon inhibitor binding. The F327W mutation is located in the "activation loop" where these allosteric inhibitors bind.

Protocol:

  • A solution of purified recombinant GAC(F327W) (e.g., 100 nM) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • The intrinsic tryptophan fluorescence is measured using a fluorometer with an excitation wavelength of 295 nm and an emission wavelength of 340 nm.

  • Increasing concentrations of the inhibitor (this compound or BPTES) are titrated into the GAC solution.

  • The fluorescence intensity is recorded after each addition and allowed to equilibrate.

  • The resulting fluorescence quenching data is fit to a bimolecular interaction equation to determine the Kd value.[1]

X-ray Crystallography

High-resolution crystal structures of GAC in complex with the inhibitors provide the atomic-level details of their binding interactions.

Protocol:

  • Protein Expression and Purification: Human GAC is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

  • Crystallization:

    • The purified GAC protein is concentrated (e.g., to 20 mg/mL in 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).[2]

    • The inhibitor (this compound or BPTES) is dissolved in DMSO to a high concentration (e.g., 30 mM).[2]

    • The GAC-inhibitor complex is formed by mixing the protein and inhibitor solutions (e.g., at a 1:4 molar ratio) and incubating on ice.[2]

    • Crystals are grown using the hanging-drop vapor diffusion method at 20 °C by mixing the complex solution with a reservoir solution containing a precipitant (e.g., PEG 3350, salts).[2]

  • Data Collection and Structure Determination:

    • Crystals are harvested and cryo-cooled in liquid nitrogen for data collection at a synchrotron source. For room temperature studies, crystals are mounted on special supports.[3]

    • X-ray diffraction data is collected and processed.

    • The structure is solved by molecular replacement using a known GAC structure as a model and refined to yield the final atomic coordinates. The Protein Data Bank (PDB) IDs for the GAC-UPGL00004 and GAC-BPTES complexes are 5WJ6 and 4JKT/3UO9, respectively.[1]

Visualizing the Binding and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key structural interactions and the experimental workflow for comparing these two inhibitors.

cluster_UPGL This compound Binding cluster_BPTES BPTES Binding U_GAC GAC (Allosteric Site) U_HBonds Increased H-Bonds (9 High-Strength) U_GAC->U_HBonds Forms U_Conformation Stable 'Chair' Conformation U_GAC->U_Conformation Induces U_Inhibitor This compound (Rigid Core) U_Inhibitor->U_GAC Binds to U_Potency High Potency (IC50 = 29 nM) U_HBonds->U_Potency Leads to U_Conformation->U_Potency Contributes to B_GAC GAC (Allosteric Site) B_HBonds Fewer H-Bonds B_GAC->B_HBonds Forms B_Conformation Coiled/Extended Conformations B_GAC->B_Conformation Adopts B_Inhibitor BPTES (Flexible Chain) B_Inhibitor->B_GAC Binds to B_Potency Lower Potency (IC50 = 0.7-3 µM) B_HBonds->B_Potency Leads to B_Conformation->B_Potency Contributes to G cluster_assays Biochemical & Biophysical Assays cluster_structural Structural Analysis cluster_analysis Data Analysis & Comparison start Start: Purified GAC and Inhibitors ic50 IC50 Determination (Coupled-Enzyme Assay) start->ic50 kd Kd Determination (Fluorescence Quenching) start->kd crystallography X-ray Crystallography (GAC-Inhibitor Complex) start->crystallography quant_table Quantitative Data Table (IC50, Kd) ic50->quant_table kd->quant_table structure Structure Solution & Refinement crystallography->structure struct_compare Structural Comparison (Binding Pockets, H-Bonds) structure->struct_compare conclusion Conclusion: This compound is a more potent inhibitor due to rigid conformation and enhanced H-bonding quant_table->conclusion struct_compare->conclusion

References

Safety Operating Guide

Proper Disposal of UPGL00004: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for UPGL00004, a potent allosteric glutaminase C (GAC) inhibitor used in cancer research. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste in accordance with general laboratory safety standards.

Summary of Key Disposal Information

All personnel handling this compound must be familiar with its properties and potential hazards. While a specific Safety Data Sheet (SDS) detailing disposal for this compound is not publicly available, general principles of chemical waste management must be strictly followed. The CAS Number for this compound is 1890169-95-5.

ParameterGuidelineSource
Waste Classification Treat as a hazardous chemical waste unless determined otherwise by a qualified professional.General Laboratory Safety Guidelines
Disposal Route Dispose of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.General Laboratory Safety Guidelines
Container Labeling Clearly label waste containers with "Hazardous Waste," the chemical name "this compound," and any other required information per institutional and local regulations.General Laboratory Safety Guidelines
Regulatory Compliance All disposal activities must comply with local, regional, and national hazardous waste regulations.General Laboratory Safety Guidelines

Experimental Protocols for Waste Neutralization (Hypothetical)

No specific experimental protocols for the neutralization of this compound are currently available. As a precautionary measure, it is advised to avoid attempts at chemical neutralization without explicit instructions from a validated source or the compound's manufacturer. The primary disposal method should be through a certified hazardous waste management service.

Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Generate this compound Waste (e.g., unused compound, contaminated labware) B Segregate Waste at Source (Solid vs. Liquid) A->B C Use Designated, Leak-Proof Hazardous Waste Containers B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' Accumulation Start Date C->D E Store in a Designated, Secure Waste Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Vendor E->F G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Receive Certificate of Disposal G->H

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials).

    • Segregate the waste at the point of generation. Keep solid waste separate from liquid waste.

  • Containerization:

    • Place solid waste in a designated, durable, and leak-proof hazardous waste container.

    • Collect liquid waste in a compatible, sealed, and non-reactive hazardous waste container. Do not overfill containers.

  • Labeling:

    • Affix a hazardous waste label to each container immediately upon starting waste accumulation.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The date when waste was first added to the container (accumulation start date).

      • Any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the labeled waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal Request and Collection:

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for waste pickup through your institution's EHS department or a contracted hazardous waste disposal vendor.

    • Do not attempt to transport hazardous waste personally.

  • Documentation:

    • Maintain a record of all this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

    • Retain copies of all disposal documentation, including the certificate of disposal provided by the waste vendor.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. For specific questions or in case of a spill, contact your institution's Environmental Health and Safety department immediately.

Personal protective equipment for handling UPGL00004

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for handling the potent allosteric glutaminase C (GAC) inhibitor, UPGL00004. Researchers, scientists, and drug development professionals should review this guide thoroughly before handling this compound to ensure safe laboratory practices and proper disposal.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance for a structurally related and potent glutaminase inhibitor, CB-839, is used as a reference for safety protocols. As with any potent small molecule inhibitor, caution should be exercised at all times.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant glovesImpervious gloves are required.[2] Nitrile gloves are a common and effective choice for handling small molecules.
Laboratory coatTo protect from incidental contact.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation risk.
Respirator (if necessary)If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be worn.
Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to this compound.

  • Ventilation: All work with this compound, especially handling the solid form and preparing solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards: As with many organic compounds, hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Operational and Disposal Plans

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDuration
Solid Powder 0 - 4°C (short term)Days to weeks
-20°C (long term)Months to years
In Solvent Follow specific experimental protocols. Generally, store at -20°C or -80°C.As per protocol

Note: The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[3]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

The following are generalized protocols for common experiments involving glutaminase inhibitors like this compound, based on published research.

Cell Viability Assay

This protocol outlines the steps to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cells (e.g., triple-negative breast cancer cell lines like HCC1806 or MDA-MB-231) in 96-well plates at a density of 10,000 cells per well in complete media.[4]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution to the desired concentrations in the cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include a vehicle control (DMSO) group.[4]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4][5]

  • Viability Assessment: Measure cell viability using a standard method, such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) according to the manufacturer's instructions.[4]

  • Data Analysis: Quantify the colorimetric reaction using a microplate reader at 490 nm.[4]

In Vitro Glutaminase Activity Assay

This protocol measures the direct inhibitory effect of this compound on glutaminase activity.

  • Reagent Preparation: Prepare a reaction buffer containing the necessary components for the glutaminase assay.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate recombinant GAC enzyme with varying concentrations of this compound.[6]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, glutamine.

  • Incubation: Incubate the reaction mixture for a specified time at 37°C.

  • Detection: Measure the product of the reaction (glutamate) using a coupled assay system, such as the L-Glutamate Assay Kit.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the inhibitor concentration.[6]

Visualizations

This compound Handling and Emergency Workflow

G This compound Handling and Emergency Workflow cluster_handling Safe Handling Protocol cluster_emergency Emergency Response start Receive this compound storage Store at appropriate temperature (Solid: -20°C long term) (Solution: as per protocol) start->storage ppe Don Personal Protective Equipment (Gloves, Lab Coat, Safety Glasses) storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh solid compound fume_hood->weighing dissolving Prepare stock solution (e.g., in DMSO) weighing->dissolving experiment Perform experiment dissolving->experiment disposal Dispose of waste in accordance with regulations experiment->disposal end End of Procedure disposal->end exposure Exposure Event eye_contact Eye Contact: Flush with water for 15 min. Seek medical attention. exposure->eye_contact skin_contact Skin Contact: Wash with soap and water. Seek medical attention. exposure->skin_contact inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion

Caption: Workflow for safe handling and emergency response for this compound.

This compound Mechanism of Action

G This compound Allosteric Inhibition of Glutaminase C This compound This compound GAC Glutaminase C (GAC) (Enzyme) This compound->GAC Binds to AllostericSite Allosteric Site ActiveSite Active Site ConformationalChange Conformational Change in GAC GAC->ConformationalChange Induces Blocked Conversion Blocked ActiveSite->Blocked Inhibition Inhibition of Enzymatic Activity ConformationalChange->Inhibition Glutamine Glutamine (Substrate) Glutamine->ActiveSite Cannot bind effectively Glutamate Glutamate (Product)

Caption: this compound acts as an allosteric inhibitor of Glutaminase C.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UPGL00004
Reactant of Route 2
Reactant of Route 2
UPGL00004

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.